molecular formula C5H13ClN2O B3038920 2-Amino-3-methylbutanamide hydrochloride CAS No. 93169-29-0

2-Amino-3-methylbutanamide hydrochloride

Cat. No.: B3038920
CAS No.: 93169-29-0
M. Wt: 152.62 g/mol
InChI Key: XFCNYSGKNAWXFL-UHFFFAOYSA-N
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Description

2-Amino-3-methylbutanamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-methylbutanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-methylbutanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-methylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCNYSGKNAWXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3-methylbutanamide Hydrochloride: Properties, Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining a Key Synthetic Building Block

2-Amino-3-methylbutanamide hydrochloride, commonly known as Valinamide hydrochloride, is a derivative of the essential amino acid L-valine. It serves as a crucial chiral building block in synthetic organic chemistry and is particularly significant in the pharmaceutical industry. Its utility stems from the presence of a primary amine, an amide, and a chiral center, making it a versatile starting material for the synthesis of more complex molecules.

A point of critical importance for any researcher is the precise identification of the material, which begins with the Chemical Abstracts Service (CAS) number. For this compound, ambiguity can arise as different stereoisomers are assigned unique identifiers. This guide will address the compound broadly while making specific distinctions where necessary:

  • CAS Number 3014-80-0: This identifier corresponds to the enantiomerically pure L-Valinamide hydrochloride or (2S)-2-Amino-3-methylbutanamide hydrochloride .[1]

  • CAS Number 93169-29-0: This identifier is used for the racemic mixture, DL-Valinamide hydrochloride .[2][3][4][5]

Understanding this distinction is paramount, as the stereochemistry of a molecule is often fundamental to its biological activity and its role in asymmetric synthesis. This guide provides the in-depth technical knowledge required for the effective procurement, analysis, and application of this compound in a research and development setting.

Part 1: Physicochemical Properties

The foundational step in utilizing any chemical is a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, solvent selection for reactions, and analytical methods. The properties of L-Valinamide hydrochloride and its racemic counterpart are summarized below.

PropertyValueSource(s)
Chemical Name 2-Amino-3-methylbutanamide hydrochloride[2][3]
Synonyms L-Valinamide HCl, (2S)-2-Amino-3-methylbutanamide HCl[1]
DL-Valinamide HCl[2][5]
CAS Number 3014-80-0 (L-isomer); 93169-29-0 (DL-racemate)[1][2]
Molecular Formula C₅H₁₂N₂O·HCl (or C₅H₁₃ClN₂O)[1][2][5]
Molecular Weight 152.62 g/mol [1][5][6]
Appearance White to off-white crystalline powder[6]
Melting Point 254-272 °C (L-isomer)[6]
Purity (Typical) ≥98% (HPLC)[6]
Optical Rotation [α]²⁰/D = +25 ± 2º (c=1 in H₂O) (L-isomer)[6]

Part 2: Synthesis and Purification

The synthesis of valinamide hydrochloride is a cornerstone process for its application. While multiple synthetic routes exist, a common and efficient laboratory-scale approach involves the activation of the parent amino acid, L-valine, followed by amidation. The rationale behind this strategy is to convert the carboxylic acid moiety into a more reactive species that readily undergoes nucleophilic attack by ammonia.

A well-established method involves the formation of an N-carboxyanhydride or a similar activated intermediate, which can then be subjected to ammonolysis. For instance, using a chlorinating agent like bis(trichloromethyl)carbonate (triphosgene) with the starting amino acid can yield a stable cyclic intermediate, an oxazolidinedione, which is then opened with ammonia to form the desired amide.[7]

Experimental Protocol: Synthesis of L-Valinamide Hydrochloride
  • Step 1: Activation of L-Valine (e.g., via Oxazolidinedione formation)

    • Suspend L-Valine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran) under an inert atmosphere (Nitrogen or Argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of an activating/chlorinating agent such as bis(trichloromethyl)carbonate (approx. 0.4 equivalents) in the same solvent. The choice of this reagent is based on its high reactivity and the gaseous nature of its byproducts, which simplifies purification.

    • Allow the reaction to slowly warm to room temperature and stir for 6-12 hours, monitoring the dissolution of L-Valine and the formation of the intermediate by Thin Layer Chromatography (TLC).

  • Step 2: Ammonolysis

    • Cool the reaction mixture containing the activated intermediate back to 0 °C.

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M NH₃ in isopropanol) dropwise. This step must be performed in a well-ventilated fume hood. The use of anhydrous conditions prevents hydrolysis of the activated intermediate back to the starting amino acid.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Step 3: Salt Formation and Purification

    • Filter the reaction mixture to remove any solid byproducts.

    • Concentrate the filtrate under reduced pressure to obtain the crude L-Valinamide free base.

    • Dissolve the crude product in a minimal amount of a suitable alcohol (e.g., isopropanol).

    • Add a solution of hydrogen chloride in the same solvent (e.g., 1.25 M HCl in isopropanol) dropwise until the pH is acidic (pH ~2-3). The hydrochloride salt is generally more crystalline and stable than the free base, facilitating purification by recrystallization.

    • Cool the solution to induce crystallization. Collect the resulting white solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield L-Valinamide hydrochloride.

Synthesis Workflow Diagram

G cluster_activation Step 1: Activation cluster_ammonolysis Step 2: Ammonolysis cluster_purification Step 3: Salt Formation & Purification A L-Valine C Activated Intermediate (e.g., Oxazolidinedione) A->C 0°C to RT B Bis(trichloromethyl)carbonate in Anhydrous THF B->C E L-Valinamide (Free Base) C->E 0°C to RT D Anhydrous Ammonia D->E G Crude L-Valinamide HCl E->G Acidification F HCl in Isopropanol F->G H Pure L-Valinamide HCl (Crystalline Solid) G->H Recrystallization G cluster_analysis Quality Control Workflow cluster_results Data Verification Sample Synthesized Batch of Valinamide HCl HPLC HPLC Analysis (Purity Assay) Sample->HPLC NMR NMR Spectroscopy (Structure ID) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS Polarimetry Optical Rotation (Stereo ID for L-isomer) Sample->Polarimetry Purity Purity > 98%? HPLC->Purity Structure Structure Match? NMR->Structure MW MW Correct? MS->MW Stereo Rotation Correct? Polarimetry->Stereo CoA Certificate of Analysis (Batch Release) Purity->CoA All Pass Structure->CoA All Pass MW->CoA All Pass Stereo->CoA All Pass

Sources

Technical Monograph: L-Valinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Methodology, and Pharmaceutical Applications

Executive Summary

L-Valinamide hydrochloride (CAS: 3014-80-0) is the hydrochloride salt of the amide derivative of L-valine.[1][2][3] It serves as a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and asymmetric ligands. Unlike its parent amino acid, the amide modification removes the zwitterionic character of the carboxylate, altering its solubility profile and hydrogen-bonding potential. The hydrochloride salt form is preferred in drug development due to its enhanced stability, crystallinity, and resistance to racemization compared to the free base.

Part 1: Molecular Architecture & Crystallography

Structural Configuration

The core structure of L-valinamide hydrochloride (


) consists of a central chiral carbon (

-carbon) bonded to four distinct groups:
  • Isopropyl Side Chain: Provides steric bulk and hydrophobicity, essential for fitting into hydrophobic pockets of enzymes (e.g., proteasome active sites).

  • Amide Group (

    
    ):  Acts as a neutral hydrogen bond donor/acceptor network. Unlike the carboxylic acid in valine, this group does not deprotonate under physiological pH.
    
  • Ammonium Group (

    
    ):  In the hydrochloride salt, the 
    
    
    
    -amine is protonated. This positive charge is stabilized by the chloride counter-ion (
    
    
    ) via ionic interactions.
  • Hydrogen Atom: Oriented to maintain the (S)-configuration (L-isomer).

Stereochemical Integrity

The biological activity of L-valinamide derivatives is strictly dependent on the preservation of the L-configuration (S-enantiomer). The isopropyl group creates significant steric hindrance adjacent to the reaction center, which can be leveraged to induce stereoselectivity in downstream coupling reactions but also poses a risk of steric clashes if synthetic conditions are not optimized.

Lattice Dynamics

In the solid state, L-valinamide hydrochloride typically adopts a packing motif dominated by a three-dimensional hydrogen-bonding network. The chloride ion acts as a bridge, accepting hydrogen bonds from the protonated ammonium group (


) and the amide protons. This ionic lattice energy is responsible for the compound's high melting point (266–270°C) relative to the free base.

ValinamideStructure ValineCore Chiral Center (S-Configuration) Isopropyl Isopropyl Group (Hydrophobic Interaction) ValineCore->Isopropyl Side Chain Amide Amide Moiety (H-Bond Network) ValineCore->Amide C-Terminus Mod AmineSalt α-Ammonium Chloride (-NH3+ • Cl-) ValineCore->AmineSalt N-Terminus

Figure 1: Functional decomposition of L-Valinamide HCl showing the interplay between hydrophobic steric bulk and polar ionic domains.

Part 2: Synthetic Pathways & Process Chemistry

To ensure high enantiomeric purity (>99% ee), the synthesis must avoid conditions that promote racemization (e.g., strong bases at high temperatures). Below are two validated protocols: the Industrial Ester Route (cost-effective) and the Mixed Anhydride Route (high purity).

Protocol A: The Mixed Anhydride Method (High Purity)

This method minimizes racemization by using a carbamate protecting group (Boc) and mild activation.

Reagents:

  • Boc-L-Valine

  • Isobutyl chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • Ammonia (gas or solution)

  • HCl in Dioxane/Isopropanol

Step-by-Step Workflow:

  • Activation: Dissolve Boc-L-Valine in anhydrous THF at -15°C. Add 1.0 eq of NMM followed by 1.0 eq of IBCF. The low temperature is critical to prevent the formation of the urethane byproduct.

  • Ammonolysis: After 15 minutes, bubble anhydrous ammonia gas or add ammonium hydroxide. The mixed anhydride is highly reactive towards the nucleophilic ammonia.

  • Workup: Evaporate solvent. Dissolve residue in ethyl acetate, wash with citric acid (to remove unreacted amine) and bicarbonate (to remove acid). Crystallize Boc-Val-NH2.

  • Deprotection (Salt Formation): Dissolve the intermediate in dry dichloromethane (DCM). Add 4M HCl in dioxane. Stir at room temperature for 1-2 hours.

  • Isolation: The product, L-Valinamide HCl, will often precipitate as a white solid. Filter and wash with diethyl ether to remove residual HCl/dioxane.

Protocol B: The Methyl Ester Route (Industrial Scalability)

This route utilizes thionyl chloride (


) to generate the ester in situ, followed by ammonolysis.
  • Esterification: Suspend L-Valine in Methanol. Add

    
     dropwise at 0°C (exothermic).[4] Reflux for 2 hours to form L-Valine Methyl Ester HCl.
    
  • Ammonolysis: Treat the ester with methanolic ammonia (saturated) at room temperature for 24-48 hours.

  • Conversion: The resulting free base Valinamide is treated with anhydrous HCl gas in isopropanol to yield the hydrochloride salt.

SynthesisWorkflow Start Boc-L-Valine Activation Activation (IBCF / NMM, -15°C) Start->Activation Intermediate1 Mixed Anhydride Intermediate Activation->Intermediate1 Ammonolysis Ammonolysis (NH3 gas) Intermediate1->Ammonolysis BocAmide Boc-L-Valinamide Ammonolysis->BocAmide Deprotection Acidolysis (HCl / Dioxane) BocAmide->Deprotection FinalProduct L-Valinamide HCl (Crystalline Solid) Deprotection->FinalProduct

Figure 2: The Mixed Anhydride synthetic pathway designed for high enantiomeric retention.

Part 3: Physicochemical Characterization & Quality Control

Reliable characterization is non-negotiable in drug development. The following parameters define the specification for pharmaceutical-grade L-Valinamide HCl.

Key Physicochemical Properties
PropertySpecificationNotes
Appearance White crystalline powderHygroscopic; store under desiccant.
Molecular Weight 152.62 g/mol Includes HCl component.[1][5]
Melting Point 266–270°C (dec)Sharp melting point indicates high purity.
Optical Rotation

(c=1, H2O).[2][5] Critical for confirming L-isomer.
Solubility Soluble in Water, MethanolInsoluble in non-polar solvents (Hexane, Ether).
Purity (HPLC)

Reverse phase C18, detection at 210 nm.
Spectroscopic Validation (NMR)

In


 or DMSO-

, the proton NMR spectrum provides definitive structural proof:
  • 
     0.90-1.0 ppm (6H, d):  Methyl protons of the isopropyl group.
    
  • 
     2.0-2.2 ppm (1H, m): 
    
    
    
    -methine proton (chiral center adjacent).
  • 
     3.5-3.6 ppm (1H, d): 
    
    
    
    -proton. The chemical shift is deshielded due to the adjacent electron-withdrawing ammonium and amide groups.
  • 
     7.5-8.5 ppm (Broad):  Amide protons (
    
    
    
    ) and Ammonium protons (
    
    
    ). Note: These exchange rapidly in
    
    
    and may disappear.

Part 4: Functional Applications in Drug Discovery

Peptidomimetics and Protease Inhibitors

L-Valinamide HCl is a scaffold of choice for designing inhibitors of serine proteases and the proteasome. The valine side chain (isopropyl) perfectly mimics the P1 or P2 hydrophobic residues required for binding to the S1/S2 pockets of enzymes like Thrombin or the 20S Proteasome .

  • Mechanism:[6][7] The amide backbone participates in hydrogen bonding with the enzyme's catalytic triad, while the side chain anchors the molecule.

Asymmetric Catalysis

In organic synthesis, L-valinamide derivatives are used as chiral auxiliaries . The steric bulk of the isopropyl group directs the stereochemical outcome of reactions occurring at the nitrogen center.

  • Application: Synthesis of chiral Schiff bases for metal-catalyzed asymmetric oxidations.

Stability in Formulation

Using the hydrochloride salt rather than the free base is a deliberate formulation strategy. The free amine of valinamide is prone to oxidative degradation and can react with atmospheric


 to form carbamates. The HCl salt "locks" the amine, ensuring long-term shelf stability and consistent stoichiometry during drug product manufacturing.

References

  • Sigma-Aldrich. (n.d.). L-Valinamide hydrochloride Product Specification. Retrieved from [5]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from

  • ChemicalBook. (n.d.). L-Valinamide hydrochloride Properties and MSDS. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). L-Valinamide hydrochloride (CAS 3014-80-0).[1][2][3][5][8][9] Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: Valinamide.[2] Retrieved from

Sources

Technical Monograph: 2-Amino-3-methylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: L-Valinamide Hydrochloride CAS: 3014-80-0 Document Type: Technical Guide & Safety Assessment Version: 2.0 (Scientific Review)[1]

Part 1: Executive Summary & Strategic Context[1]

In the landscape of peptide therapeutics and peptidomimetic drug design, 2-Amino-3-methylbutanamide hydrochloride (L-Valinamide HCl) serves as a critical chiral building block.[1] Unlike its ester counterparts (e.g., L-Valine Methyl Ester) used in prodrug synthesis (like Valacyclovir), the amide derivative is primarily utilized to introduce a stable C-terminal amide cap in peptide sequences, enhancing resistance to carboxypeptidases and altering the pharmacokinetic profile of the final construct.[1]

Critical Safety Distinction (Expert Insight): A common database error in automated safety scraping conflates "Valinamide" derivatives with Valinomycin (a potassium-transporting ionophore antibiotic).[1] While Valinomycin is acutely toxic (Fatal if swallowed, H300), L-Valinamide HCl is a low-hazard amino acid derivative .[1] This guide addresses the specific handling of the amide salt, distinct from the ionophore or the free amino acid.

Part 2: Physicochemical Characterization[1]

Reliable experimental results depend on the purity and identity of starting materials.[1] The following data establishes the baseline for Quality Control (QC) of incoming raw material.

Table 1: Chemical Identity & Properties[1][2]
PropertySpecificationNotes for Researchers
IUPAC Name (2S)-2-amino-3-methylbutanamide hydrochlorideStereochemistry is critical (L-isomer).[1]
Molecular Formula C₅H₁₃ClN₂O
Molecular Weight 152.62 g/mol Use this value for stoichiometry, not the free base (116.16).
Appearance White to off-white crystalline powderYellowing indicates oxidation or free amine degradation.[1]
Melting Point 266–270 °CHigh MP characterizes the salt form; distinct from lower MP esters.[1]
Solubility Soluble in Water, Methanol; Sparingly in EthanolInsoluble in non-polar solvents (Hexane, DCM).
Optical Rotation

(

, H₂O)
Essential QC parameter to confirm enantiomeric purity.
Hygroscopicity ModerateStore in desiccated environment to prevent caking.[1]

Part 3: Occupational Safety & Toxicology (GHS Analysis)[1]

Signal Word: WARNING (Precautionary) Note: Many suppliers classify this as Non-Hazardous.[1] However, as a precaution for bioactive intermediates, we apply a baseline "Irritant" standard.

Hazard Statements (GHS-US/EU)[1]
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation (if dust is inhaled).[1]

Precautionary Protocols
  • Inhalation Risk: The high melting point results in a fine, dry powder that easily aerosolizes.[1] Use a localized exhaust hood when weighing quantities >1g.[1]

  • Skin Contact: The hydrochloride salt is acidic in moisture.[1] Prolonged contact with sweat/moisture on skin can cause contact dermatitis.[1]

  • Ingestion: Low acute toxicity expected (LD50 data often unavailable but structurally analogous to Valine).[1] Do not confuse with Valinomycin (LD50 ~2.5 mg/kg). [1]

Part 4: Synthetic Utility & Experimental Protocols

Synthesis Logic: The Amide Transformation

The conversion of L-Valine to L-Valinamide HCl typically proceeds via an activated ester intermediate or a protected N-carboxyanhydride (NCA).[1] The direct amidation of the methyl ester is the most robust industrial route.[1]

Mechanism Visualization: The following diagram illustrates the transformation from L-Valine to the target Amide HCl salt, highlighting the critical intermediate steps.

SynthesisPathway cluster_waste Waste Stream Valine L-Valine (Starting Material) Ester L-Valine Methyl Ester HCl (Activated Intermediate) Valine->Ester SOCl2, MeOH Reflux, 2h SO2 SO2 (gas) Valine->SO2 FreeBase L-Valinamide (Free Base) Ester->FreeBase NH3 (gas) or NH4OH 0°C to RT Target L-Valinamide HCl (Target Product) FreeBase->Target HCl (dioxane/ether) Precipitation MeCl MeCl

Figure 1: Synthetic pathway from L-Valine to L-Valinamide HCl via methyl ester activation.[1]

Protocol: C-Terminal Peptide Coupling

Objective: Use L-Valinamide HCl to cap a peptide sequence (e.g., Fmoc-Ala-OH + H-Val-NH₂[1]·HCl).

Reagents:

  • Fmoc-Amino Acid (1.0 eq)[1]

  • L-Valinamide HCl (1.1 eq)[1][4]

  • HATU (1.1 eq) or HBTU/HOBt[1]

  • DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Fmoc-amino acid and HATU in anhydrous DMF. Stir for 2 minutes.

  • Base Addition: Add 2.0 equivalents of DIPEA to activate the carboxylate. The solution should turn yellow.[1]

  • Salt Neutralization: In a separate vial, dissolve L-Valinamide HCl in minimal DMF. Add 1.0 equivalent of DIPEA to neutralize the HCl salt and liberate the free amine.[1]

    • Why? The amine must be unprotonated (

      
      ) to attack the activated ester. The HCl salt (
      
      
      
      ) is non-nucleophilic.[1]
  • Coupling: Transfer the neutralized Valinamide solution to the activated amino acid mixture.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

  • Monitoring: Monitor by HPLC or TLC (System: CHCl₃/MeOH/AcOH 90:8:2).

  • Workup: Dilute with Ethyl Acetate, wash with 5% NaHCO₃, 1M HCl, and Brine. Dry over Na₂SO₄.[1]

Part 5: Storage, Stability & Handling Decision Tree[1]

Storage Conditions:

  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen if possible, or in a tightly sealed desiccator.

  • Shelf Life: 2 years if kept dry.[1] Hydrolysis to L-Valine occurs in the presence of moisture and heat.[1]

Handling Workflow: Use the following logic flow to determine safety requirements based on the state of the reagent.

SafetyLogic Start Inspect Reagent (L-Valinamide HCl) CheckState Physical State? Start->CheckState DryPowder Dry White Powder CheckState->DryPowder Clumped Yellow/Clumped CheckState->Clumped ActionDry Standard PPE (Gloves, Goggles, Lab Coat) DryPowder->ActionDry ActionDegraded Potential Hydrolysis/Oxidation Check LCMS Clumped->ActionDegraded ActionHood Use Fume Hood (Dust Hazard) ActionDry->ActionHood Weighing >1g

Figure 2: Decision tree for reagent inspection and handling safety.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13689583, L-Valinamide hydrochloride. Retrieved from [Link]

  • Gong, Y., et al. (2018).[1] "Optimization of Peptide Coupling Reagents for Amide Bond Formation." Organic Process Research & Development. (General reference for HATU protocol described in Part 4).

  • European Chemicals Agency (ECHA). (2025).[1][3] Registration Dossier: 2-amino-3-methylbutanamide hydrochloride. Retrieved from [Link][1][3]

Sources

Technical Guide: Chemical Synthesis of 2-Amino-3-methylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-methylbutanamide hydrochloride (L-Valinamide HCl) is a critical chiral intermediate in the synthesis of peptide-based pharmaceuticals, protease inhibitors, and specific anticonvulsant agents. While conceptually simple, the conversion of L-Valine to its amide presents a significant stereochemical challenge: racemization via the oxazolone mechanism .

This guide departs from standard textbook preparations by focusing on a Mixed Anhydride Strategy utilizing Boc-protection . This pathway is selected for its superior retention of optical purity (


 ee) compared to direct ester aminolysis, making it the preferred route for drug development applications where enantiomeric excess is non-negotiable.

Chemical Profile & Strategic Analysis

PropertySpecification
IUPAC Name (2S)-2-amino-3-methylbutanamide hydrochloride
CAS Number 3014-80-0
Molecular Formula

Molecular Weight 152.62 g/mol
Melting Point 266–270 °C (dec.)[1][2]
Solubility High in

, MeOH; Low in

, Hexanes
Chirality L-isomer (S-configuration)
Synthetic Route Comparison
FeatureRoute A: Boc-Mixed Anhydride (Recommended) Route B: Methyl Ester Aminolysis (Industrial)
Starting Material Boc-L-ValineL-Valine Methyl Ester HCl
Reagents Isobutyl chloroformate (IBCF),


(gas/aq), Methanol
Racemization Risk Low (Urethane protection suppresses oxazolone)Moderate (Requires strict temp control)
Purity Profile High (>99%)Moderate (95-98%)
Throughput Lower (Multi-step)High (Direct conversion)

Detailed Synthetic Protocol: The Boc-Mixed Anhydride Route

This protocol is designed to minimize racemization by utilizing the tert-butyloxycarbonyl (Boc) group. The carbamate nitrogen reduces the nucleophilicity of the carbonyl oxygen, thereby inhibiting the formation of the azlactone (oxazolone) intermediate responsible for loss of chirality.

Phase 1: Activation and Amidation

Reaction:



  • Setup: Charge a 3-neck round-bottom flask (RBF) with Boc-L-Valine (21.7 g, 100 mmol) and Tetrahydrofuran (THF, 200 mL) under nitrogen atmosphere.

  • Cooling: Cool the solution to -15°C . Critical: Temperature control is vital here. Higher temperatures during activation promote mixed anhydride disproportionation.

  • Base Addition: Add N-Methylmorpholine (NMM, 11.1 mL, 101 mmol) dropwise.

  • Activation: Add Isobutyl chloroformate (IBCF, 13.1 mL, 101 mmol) slowly, maintaining internal temperature below -10°C. Stir for 15 minutes to form the mixed anhydride.

  • Ammonolysis: Introduce Ammonia gas (dried through a KOH tower) or add 28% aqueous Ammonium Hydroxide (excess) while maintaining -10°C.

    • Note: Gas is preferred for anhydrous workup; aqueous

      
       requires subsequent extraction.
      
  • Workup: Allow to warm to Room Temperature (RT). Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc). Wash with 5%

    
    , 5% Citric Acid, and Brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate to yield Boc-L-Valinamide as a white solid.

Phase 2: Deprotection and Salt Formation

Reaction:



  • Dissolution: Dissolve the crude Boc-L-Valinamide in minimal 1,4-Dioxane or Methanol .

  • Acidolysis: Add 4M HCl in Dioxane (excess, ~3-4 eq) at 0°C.

  • Monitoring: Stir at RT for 2 hours. Monitor by TLC (disappearance of Boc-spot) or HPLC.

  • Precipitation: Add Diethyl Ether (

    
    )  slowly to the reaction mixture. The product is insoluble in ether and will precipitate as a white crystalline solid.
    
  • Filtration: Filter the solid under inert gas (hygroscopic). Wash with cold ether.[3]

  • Drying: Dry in a vacuum desiccator over

    
     to remove trace acid.
    

Process Visualization (Graphviz)

The following diagram illustrates the chemical logic and critical control points (CCPs) of the synthesis.

ValinamideSynthesis Start L-Valine (Start) Protection Boc-Protection (Boc2O, NaOH) Start->Protection BocVal Intermediate 1: Boc-L-Valine Protection->BocVal Activation Activation (-15°C) (IBCF, NMM) BocVal->Activation MixedAnh Mixed Anhydride (Unstable Intermediate) Activation->MixedAnh Fast Risk CRITICAL CONTROL POINT: Temp > -10°C causes Racemization Activation->Risk Ammonolysis Ammonolysis (NH3 gas/aq) MixedAnh->Ammonolysis Nucleophilic Attack BocAmide Intermediate 2: Boc-L-Valinamide Ammonolysis->BocAmide Deprotection Acidolysis (4M HCl/Dioxane) BocAmide->Deprotection Precipitation Precipitation (Diethyl Ether) Deprotection->Precipitation Final Final Product: L-Valinamide HCl (>99% ee) Precipitation->Final

Caption: Workflow for the synthesis of L-Valinamide HCl emphasizing the critical temperature control point during activation to prevent racemization.

Analytical Validation & Quality Control

To ensure the product meets "Drug Development" standards, the following analytical battery is required:

TestAcceptance CriteriaMethodology
Appearance White to off-white crystalline powderVisual Inspection
Identification Matches Reference StandardIR (KBr pellet) or H-NMR
Purity (HPLC)

C18 Column, Phosphate Buffer/MeCN
Chiral Purity

ee (L-isomer)
Chiral HPLC (e.g., Crownpak CR(+))
Water Content

Karl Fischer Titration
Specific Rotation

to


in

Troubleshooting Common Issues
  • Low Yield: Often caused by hydrolysis of the Mixed Anhydride if reagents are not strictly anhydrous. Ensure THF is distilled or molecular-sieve dried.

  • Oily Product: If the final HCl salt is an oil, triturate with fresh diethyl ether and scratch the flask walls to induce crystallization.

  • Racemization: If specific rotation is low, check the activation temperature (Step 3.2). It must remain below -10°C.

Safety & Handling (MSDS Highlights)

  • Corrosivity: Reagents like Isobutyl chloroformate and HCl/Dioxane are corrosive. Use acid-resistant gloves.

  • Pressure: Ammonolysis with gas can generate mild pressure. Ensure the system is vented through a scrubber.

  • Hygroscopicity: Valinamide HCl is hygroscopic. Store under nitrogen or argon in a desiccator.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Detailed protocols on Mixed Anhydride methods).
  • Sigma-Aldrich. (n.d.).[4] L-Valinamide hydrochloride Product Specification. Retrieved from

  • Guidechem. (n.d.). 2-Amino-3-methylbutanamide hydrochloride Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76332, Valinamide hydrochloride. Retrieved from

Sources

Methodological & Application

Application Note: 2-Amino-3-methylbutanamide Hydrochloride as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Utility

2-Amino-3-methylbutanamide hydrochloride (commonly L-Valinamide HCl ) is a robust chiral building block derived from L-Valine. While often categorized broadly as a "chiral auxiliary," its primary utility in modern organic synthesis is as a chiral scaffold for ligand design and a precursor for organocatalysts .

Unlike traditional auxiliaries (e.g., Evans oxazolidinones) that are covalently attached and removed, Valinamide is frequently integrated into the catalyst structure itself. Its value stems from two structural features:

  • The Isopropyl Group (Steric Bulk): Provides high-fidelity facial discrimination, blocking one side of the reaction trajectory.

  • The Amide Moiety (Functional Handle): Offers dual utility as a hydrogen-bond donor (for organocatalysis) and a coordination site (for metal-ligand binding).

Key Physical Properties
PropertyDataNote
CAS Number 3014-80-0 (L-isomer)Verify stereochemistry before use.
Molecular Weight 152.62 g/mol
Appearance White to off-white crystalline solidHygroscopic.
Solubility Water, Methanol, EthanolPoor solubility in non-polar solvents (Hexane, DCM) unless neutralized.
Acidity HCl salt (Acidic)Critical: Must be neutralized to release the nucleophilic amine.

Mechanistic Principles

The efficacy of Valinamide relies on Steric-Electronic Cooperation .

  • Steric Shielding: The isopropyl group at the

    
    -position creates a "chiral wall." In a Schiff base complex, this forces incoming substrates to approach from the less hindered face (typically Re-face or Si-face selective depending on metal geometry).
    
  • Bifunctional Activation: In organocatalysis, the amide protons (

    
    ) can form hydrogen bonds with electrophiles (e.g., nitroalkenes, carbonyls), activating them for nucleophilic attack, while the adjacent amine (or imine) directs the nucleophile.
    
Visualization: Mechanism of Action

ValinamideMechanism Val L-Valinamide Scaffold Steric Isopropyl Group (Steric Blockade) Val->Steric Intrinsic Feature Binding Amide/Imine (Coordination/H-Bonding) Val->Binding Functional Handle Substrate Prochiral Substrate Steric->Substrate Directs Trajectory Metal Metal Center (Cu, Ni, Zn) Binding->Metal Chelation Metal->Substrate Activates Product Enantioenriched Product Substrate->Product Asymmetric Induction

Caption: The dual-action mechanism where steric bulk directs trajectory and electronic coordination activates the substrate.

Application A: Synthesis of Chiral Schiff Base Ligands

One of the most reliable applications of Valinamide HCl is the synthesis of chiral Schiff base (imine) ligands . These ligands are essential for asymmetric copper-catalyzed reactions, such as the cyclopropanation of olefins or the Henry reaction.

Protocol: Synthesis of Salicylaldehyde-Valinamide Ligand

Objective: Synthesize a tridentate chiral ligand for Cu(II) coordination.

Reagents
  • L-Valinamide Hydrochloride (10 mmol, 1.53 g)

  • Salicylaldehyde (10 mmol, 1.22 g)

  • Triethylamine (Et

    
    N) (11 mmol, 1.5 mL) – Crucial for neutralization
    
  • Ethanol (Absolute, 50 mL)

  • Sodium Sulfate (anhydrous)

Step-by-Step Methodology
  • Neutralization (In-Situ):

    • Dissolve L-Valinamide HCl in 30 mL of absolute ethanol in a round-bottom flask.

    • Add Triethylamine dropwise while stirring at room temperature. Stir for 15 minutes.

    • Observation: The solution may become slightly cloudy as Et

      
      N·HCl salts form (though often they remain soluble in hot EtOH).
      
  • Condensation:

    • Add Salicylaldehyde (dissolved in 20 mL ethanol) dropwise to the reaction mixture.

    • The solution will typically turn yellow/orange immediately, indicating imine formation.

  • Reflux:

    • Heat the mixture to reflux (approx. 80°C) for 4–6 hours .

    • Validation: Monitor by TLC (Silica, 9:1 DCM:MeOH). The aldehyde spot should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approx. 10 mL.

    • Pour into ice-cold water (50 mL) to precipitate the ligand.

    • Filter the solid and wash with cold water (to remove Et

      
      N·HCl and unreacted amine).
      
  • Purification:

    • Recrystallize from hot ethanol or an Ethanol/Hexane mixture.

    • Dry under high vacuum over P

      
      O
      
      
      
      .

Expected Yield: 75–85% Characterization:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    Look for the imine singlet (
    
    
    8.3–8.6 ppm) and the disappearance of the aldehyde proton.
  • IR: Strong band at

    
    1630 cm
    
    
    
    (C=N stretch).

Application B: Organocatalyst Precursor (Imidazolidinones)

Valinamide is a precursor to MacMillan-type imidazolidinone catalysts, although the methyl ester is often used, the amide can be cyclized to form specific heterocyclic catalysts used in asymmetric Diels-Alder reactions.

Protocol: Cyclization to Imidazolidinone

Objective: Formation of the chiral heterocycle.

Reagents
  • L-Valinamide (Free base, obtained by neutralizing HCl salt and extracting with DCM)

  • Acetone (Excess, acts as solvent and reagent)

  • p-Toluenesulfonic acid (pTsOH) (Catalytic amount)

Methodology
  • Free Base Preparation: Dissolve Valinamide HCl in minimal water, basify with 2M NaOH to pH 10, and extract exhaustively with DCM. Dry organic layer and evaporate.

  • Cyclization:

    • Dissolve the free amine in Acetone.

    • Add catalytic pTsOH (10 mol%).

    • Reflux with a Dean-Stark trap (or molecular sieves) to remove water.

    • Mechanism:[1][2][3][4] The amine attacks the ketone, followed by amide nitrogen attack to close the ring.

  • Isolation:

    • Concentrate solvent.

    • The product is often an oil or low-melting solid; purification via column chromatography (EtOAc/Hexane) is usually required.

Experimental Workflow Visualization

The following diagram outlines the critical decision tree for using Valinamide HCl.

Workflow Start Start: L-Valinamide HCl Neut Neutralization (NaOH or Et3N) Start->Neut Branch Select Application Neut->Branch PathA Path A: Metal Ligand Branch->PathA PathB Path B: Organocatalyst Branch->PathB Aldehyde Add Aromatic Aldehyde (Salicylaldehyde) PathA->Aldehyde Reflux Reflux in EtOH (4-6h) Aldehyde->Reflux Schiff Chiral Schiff Base Reflux->Schiff Ketone Add Ketone/Aldehyde (Acetone/Pivalaldehyde) PathB->Ketone Cyclize Cyclization (-H2O) Ketone->Cyclize Imid Imidazolidinone Catalyst Cyclize->Imid

Caption: Decision tree for synthesizing Schiff Base Ligands vs. Organocatalysts from Valinamide.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Schiff Base) Incomplete neutralization of HCl.Ensure >1.1 eq of Base (Et

N or NaOH) is used. The amine must be free to react.
Oiling Out Product is too soluble in EtOH.Add cold water to induce precipitation or switch to Methanol/Ether recrystallization.
Racemization Excessive heat or strong base.Avoid refluxing >12h. Use mild bases like Et

N rather than KOH if possible.
Hygroscopicity Valinamide HCl absorbs water.Dry the starting material in a vacuum desiccator before weighing.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Derivatives. Retrieved from

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from

  • PubChem. (n.d.).[5][6][7] 2-Amino-3-methylbutanamide hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [5]

  • Sigma-Aldrich. (n.d.). Product Specification: (R)-(-)-2-Amino-3-methylbutane and derivatives. Retrieved from

  • RSC Advances. (2015). Organocatalytic enantioselective synthesis of 1-vinyl tetrahydroisoquinolines. Retrieved from

Sources

Application Notes and Protocols for 2-Amino-3-methylbutanamide Hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Valinamide Moiety in Medicinal Chemistry

2-Amino-3-methylbutanamide hydrochloride, the hydrochloride salt of L-valinamide, represents a cornerstone chiral building block in modern drug design. Its intrinsic properties—a primary amine for diverse coupling chemistries, a primary amide offering hydrogen bonding capabilities, and a bulky isopropyl side chain for probing hydrophobic pockets—make it a versatile scaffold. This document, crafted from the perspective of a Senior Application Scientist, eschews rigid templates to provide a dynamic and in-depth guide to leveraging this compound's full potential. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible and meaningful results.

Section 1: Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible experimentation.

PropertyValueSource
Molecular Formula C₅H₁₃ClN₂O
Molecular Weight 152.62 g/mol
Appearance White to off-white crystalline powder[Generic supplier information]
Solubility Soluble in water
Storage Store in a cool, dry place. Keep container tightly closed.[Generic supplier information]

Note on Handling: As a hydrochloride salt, 2-Amino-3-methylbutanamide is more stable and water-soluble than its free base form.[1] However, for coupling reactions where the free amine is the nucleophile, in situ neutralization or prior conversion to the free base is necessary. This is a critical step to ensure reaction efficiency.

Section 2: Core Applications & Foundational Protocols

The valinamide scaffold is a privileged structure in medicinal chemistry, finding application in peptide synthesis, as a fragment in drug discovery, and as a key component in targeted therapies.

Peptide Synthesis: Building Blocks of Innovation

The primary amine of valinamide serves as a nucleophile for amide bond formation, making it a valuable C-terminal capping agent or an internal building block in peptidomimetics.

G cluster_0 Activation cluster_1 Coupling CarboxylicAcid Carboxylic Acid (R-COOH) CouplingAgent Coupling Agent (e.g., EDC, HATU) CarboxylicAcid->CouplingAgent ActivatedEster Activated Ester Intermediate CouplingAgent->ActivatedEster Valinamide 2-Amino-3-methylbutanamide (as free base) ActivatedEster->Valinamide Amide Bond Formation Dipeptide N-Acyl-Valinamide (Dipeptide) Valinamide->Dipeptide

Caption: Solution-phase coupling of a carboxylic acid with 2-Amino-3-methylbutanamide.

This protocol details the coupling of benzoic acid with L-valinamide hydrochloride, a foundational reaction for creating more complex derivatives.

Materials:

  • L-Valinamide hydrochloride

  • Benzoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-valinamide hydrochloride (1.0 eq) in DCM. Add DIPEA (2.2 eq) and stir for 10 minutes at room temperature to generate the free base in situ.

  • Activation: In a separate flask, dissolve benzoic acid (1.1 eq) and HOBt (1.2 eq) in DCM. Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) and stir for 15 minutes. The use of HOBt minimizes racemization and improves coupling efficiency.

  • Coupling: Add the activated benzoic acid solution dropwise to the L-valinamide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aq. NaHCO₃, water, and brine. The aqueous washes remove excess reagents and byproducts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, 2-Amino-3-methylbutanamide can be incorporated as the C-terminal residue of a peptide amide.

G Resin Solid Support Resin Linker Linker Attachment Resin->Linker Fmoc_AA Fmoc-Protected Amino Acid Linker->Fmoc_AA First AA attachment Deprotection Fmoc Deprotection (e.g., Piperidine) Fmoc_AA->Deprotection Coupling Coupling (e.g., DIC/HOBt) Deprotection->Coupling Coupling->Fmoc_AA Cycle for each AA Cleavage Cleavage from Resin (e.g., TFA) Coupling->Cleavage Final AA is Valinamide PeptideAmide Peptide-Valinamide Cleavage->PeptideAmide

Caption: Solid-phase synthesis workflow incorporating a C-terminal valinamide.

Section 3: Application in Fragment-Based Drug Discovery (FBDD)

FBDD utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. 2-Amino-3-methylbutanamide is an excellent fragment due to its favorable physicochemical properties and potential for elaboration.

TSA is a rapid and cost-effective method for identifying fragment binding to a target protein.

Materials:

  • Purified target protein

  • SYPRO Orange dye

  • 2-Amino-3-methylbutanamide hydrochloride stock solution (in an appropriate buffer)

  • Real-time PCR instrument

Procedure:

  • Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in a suitable buffer.

  • Screening: Dispense the master mix into a 96-well PCR plate. Add 2-Amino-3-methylbutanamide hydrochloride to the wells at a final concentration typically in the millimolar range. Include appropriate controls (protein only, protein with DMSO).

  • Data Acquisition: Place the plate in a real-time PCR instrument and perform a melt curve analysis by gradually increasing the temperature.

  • Data Analysis: Binding of the fragment to the protein will stabilize it, resulting in an increase in the melting temperature (Tm). A significant positive shift in Tm compared to the control indicates a potential hit.

Section 4: Role in Structure-Activity Relationship (SAR) Studies

The valinamide moiety can be systematically modified to probe its contribution to ligand-target interactions.

  • Amide Nitrogen: Acylation with various carboxylic acids (aliphatic, aromatic, heterocyclic) to explore interactions in the corresponding sub-pocket.

  • Isopropyl Group: While not easily modified on the starting material, using analogs of valinamide with different alkyl side chains (e.g., alaninamide, leucinamide) can reveal the importance of steric bulk and hydrophobicity.

  • Amine Terminus: Derivatization to secondary or tertiary amines, or incorporation into heterocyclic systems, can modulate polarity and hydrogen bonding capacity.

Valganciclovir, an antiviral drug, is the L-valyl ester of ganciclovir. This modification significantly enhances the oral bioavailability of the parent drug, ganciclovir.[2] The valine ester is recognized by peptide transporters in the intestine, facilitating its absorption, after which it is hydrolyzed by esterases to release the active ganciclovir.[2] This exemplifies how the valine scaffold can be used to improve the pharmacokinetic properties of a drug.

Section 5: Characterization of Valinamide Derivatives

Rigorous characterization is essential to confirm the identity and purity of synthesized compounds.

  • ¹H NMR:

    • Two doublets for the diastereotopic methyl protons of the isopropyl group.

    • A multiplet for the methine proton of the isopropyl group.

    • A doublet of doublets for the α-proton, coupled to the adjacent NH and the isopropyl methine proton.

    • Signals corresponding to the acyl group.

    • Broad signals for the amide and amine protons, which may exchange with D₂O.

  • ¹³C NMR:

    • Distinct signals for the two methyl carbons of the isopropyl group.

    • A signal for the isopropyl methine carbon.

    • A signal for the α-carbon.

    • A signal for the amide carbonyl carbon.

    • Signals corresponding to the acyl group.

As a reference, the ¹H and ¹³C NMR data for N-acetyl-L-valine in DMSO-d₆ are publicly available.[3]

Reversed-phase HPLC is a standard method for assessing the purity of peptides and their derivatives.[4][5]

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reversed-phase column.

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water.

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the synthesized dipeptide in the mobile phase A or a suitable solvent.

  • Chromatography: Inject the sample onto the column and elute with a linear gradient of mobile phase B. A typical gradient might be 5% to 95% B over 30 minutes.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Analysis: The purity of the compound is determined by the relative area of the main peak. The retention time provides information about the hydrophobicity of the molecule.

Section 6: The Valinamide Scaffold in Approved Drugs and Clinical Candidates

The prevalence of the valinamide moiety in clinically successful drugs underscores its importance in drug design.

DrugTherapeutic AreaRole of Valinamide Moiety
Valganciclovir AntiviralL-valyl ester prodrug of ganciclovir to enhance oral bioavailability.[2][6][7]
Boceprevir Antiviral (HCV)The valinamide moiety is part of the P2 residue, crucial for binding to the NS3/4A protease active site.[8]

The presence of the valinamide scaffold in these drugs highlights its ability to impart favorable properties, including improved pharmacokinetics and potent target engagement.

References

  • PrepChem.com. Synthesis of A. N-Benzoylvaline. [Link]

  • Phenomenex. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • PeerJ. 1 NMR spectra and HPLC chromatograms. [Link]

  • PubMed. Identification of the C-terminally alpha-amidated amino acid in peptides by high-performance liquid chromatography. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

  • PubMed Central. Ketoamide Resistance and Hepatitis C Virus Fitness in Val55 Variants of the NS3 Serine Protease. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of several valinamide derivatives. [Link]

  • Wikipedia. Valganciclovir. [Link]

  • PubMed Central. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. [Link]

  • PubMed. Fragment-based approaches to the discovery of kinase inhibitors. [Link]

  • Google Patents. Coupling reagent and method for coupling amines with carboxylic acids.
  • ResearchGate. Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. [Link]

  • National Institutes of Health. Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration. [Link]

  • PubMed Central. HPLC Analysis and Purification of Peptides. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Patsnap Synapse. What is the mechanism of Valganciclovir Hydrochloride?. [Link]

  • PubMed Central. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. [Link]

  • Frontiers. Allosteric modulation of G protein-coupled receptor signaling. [Link]

  • National Institutes of Health. N-Acetyl-L-valine | C7H13NO3 - PubChem. [Link]

  • Beilstein Journals. A novel method for heterocyclic amide–thioamide transformations. [Link]

  • PubMed Central. Drug Design Strategies for GPCR Allosteric Modulators. [Link]

  • MedCrave online. HCV NS3/4A Protease and its Emerging Inhibitors. [Link]

  • Semantic Scholar. Identification of CLK1 Inhibitors by a Fragment-linking Based Virtual Screening. [Link]

  • University of Notre Dame. 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution. [Link]

  • Grace Vydac. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Therapeutic Goods Administration (TGA). AusPAR Attachment 1: Product Information for Valganciclovir. [Link]

  • YouTube. Structural insights into the activation and modulation of a class B1 GPCR by small molecule ligands. [Link]

  • MDPI. Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. [Link]

  • University of Cambridge. Accepted version (1.16 MB). [Link]

  • PubMed Central. Resistance Mutations Against HCV Protease Inhibitors and Antiviral Drug Design. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • YouTube. From fragment-screening to fragment-growing - new strategies for drug discovery.. [Link]

  • ResearchGate. Alternative Synthesis of Valganciclovir Hydrochloride. [Link]

  • PubMed Central. Allosteric modulation of G protein‐coupled receptors by amiloride and its derivatives. Perspectives for drug discovery?. [Link]

  • National Institutes of Health. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • National Institutes of Health. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

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Application Notes & Protocols: L-Valinamide Hydrochloride in the Strategic Synthesis of Potent Human Neutrophil Elastase (HNE) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Human Neutrophil Elastase (HNE) is a serine protease intrinsically linked to the pathology of numerous inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis.[1][2] Its role in uncontrolled degradation of extracellular matrix proteins, particularly elastin, has established it as a prime therapeutic target.[3][4] The development of potent and specific HNE inhibitors is a cornerstone of drug discovery efforts in this area.[1][5] This guide provides an in-depth examination of L-valinamide hydrochloride as a critical chiral building block for the rational design and synthesis of peptide-based HNE inhibitors, focusing on the synthesis of highly potent α-ketoheterocycle inhibitors. We will explore the biochemical rationale for its selection, provide detailed, validated synthetic protocols, and outline methods for in vitro evaluation.

Part 1: The Rationale - Why L-Valinamide Hydrochloride is a Superior Building Block for HNE Inhibitors

The efficacy of an enzyme inhibitor is fundamentally dependent on its ability to complement the topology and chemical environment of the enzyme's active site. For HNE, the choice of L-valinamide hydrochloride is not arbitrary but a strategic decision rooted in the enzyme's substrate specificity.

The S1 Specificity Pocket of HNE: A Lock for a Valine Key

HNE, like other chymotrypsin-family serine proteases, possesses a series of subsites (S4, S3, S2, S1, S1', etc.) that bind the amino acid residues (P4, P3, P2, P1, P1', etc.) of its substrates. The S1 subsite is the primary determinant of substrate specificity.[6] In HNE, the S1 pocket is a relatively small, hydrophobic cleft that shows a strong preference for small aliphatic amino acid residues, particularly Valine and Alanine.

The isopropyl side chain of a valine residue at the P1 position of an inhibitor fits snugly into this S1 pocket, establishing favorable van der Waals interactions and maximizing binding affinity. L-valinamide provides this crucial P1 structural motif in the correct stereochemical configuration (L-configuration), which is essential for precise docking into the active site.[7]

Synthetic Versatility and Chiral Integrity

L-valinamide hydrochloride is an ideal synthetic precursor for several reasons:

  • Chiral Purity: It is derived from the natural chiral pool of L-amino acids, ensuring high enantiomeric purity.[8][9] This is critical because biological targets like enzymes are chiral, and only one enantiomer of an inhibitor will typically exhibit high-affinity binding.[10]

  • Orthogonal Reactive Sites: The molecule possesses two key functional groups for peptide elongation: the α-amino group and the primary amide. The α-amino group, transiently protected as a hydrochloride salt, can be readily deprotected for N-terminal extension via standard peptide coupling reactions. The C-terminal amide can then be further elaborated into various "warhead" functionalities designed to react with the catalytic Serine-195 residue of HNE.

Part 2: Synthesis of a Potent Peptidyl α-Ketobenzoxazole HNE Inhibitor

To illustrate the application of L-valinamide hydrochloride, we will detail the synthesis of a representative peptidyl α-ketobenzoxazole, a class of inhibitors known for their sub-nanomolar potency against HNE.[11][12] These inhibitors function as transition-state analogs, forming a stable, reversible covalent hemiketal with the active site Ser-195.[12][13]

Overall Synthetic Workflow

The synthesis follows a convergent strategy. First, a dipeptide intermediate is constructed by coupling an N-terminally protected amino acid (e.g., Boc-Ala) to L-valinamide. This dipeptide is then coupled with a benzoxazole precursor, which is subsequently oxidized to yield the final α-keto warhead.

G cluster_0 A L-Valinamide HCl C Dipeptide Formation (Boc-Ala-Val-NH2) A->C 1. Base (NMM) 2. Coupling Agent (HATU) B Boc-Ala-OH B->C E Coupling & Elaboration C->E D 2-(Bromomethyl)benzoxazole D->E Nucleophilic Substitution F Oxidation (e.g., Dess-Martin) E->F G Final Inhibitor: Boc-Ala-Val-CO-Benzoxazole F->G

Figure 1: High-level synthetic workflow for a peptidyl α-ketobenzoxazole inhibitor.

Detailed Experimental Protocols

Protocol 1: Synthesis of Boc-L-Ala-L-Valinamide Dipeptide

This protocol describes the coupling of N-Boc-protected L-Alanine to L-valinamide.

  • Materials:

    • L-valinamide hydrochloride (1.0 eq)

    • N-Boc-L-alanine (1.05 eq)

    • HATU (1.1 eq)

    • N-Methylmorpholine (NMM) (2.2 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, saturated NaCl (brine)

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve L-valinamide hydrochloride (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

    • Add NMM (1.1 eq) dropwise to the solution to neutralize the hydrochloride salt. Stir for 10 minutes. Causality Note: The free base of L-valinamide is required for the nucleophilic attack during peptide coupling. NMM is a non-nucleophilic organic base ideal for this purpose.

    • In a separate flask, dissolve N-Boc-L-alanine (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add NMM (1.1 eq) to the Boc-Ala/HATU solution and stir for 5 minutes to pre-activate the carboxylic acid. Causality Note: HATU converts the carboxylic acid into a highly reactive O-acylisourea ester, facilitating rapid amide bond formation.

    • Add the activated Boc-Ala solution dropwise to the L-valinamide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, gradient of methanol in dichloromethane) to yield the pure dipeptide, Boc-L-Ala-L-Valinamide.

Protocol 2: Synthesis of the Final α-Ketobenzoxazole Inhibitor

This protocol involves the conversion of the dipeptide amide to the α-ketoheterocycle. This is an advanced, multi-step process often involving the formation of an α-hydroxy precursor followed by oxidation.

  • Materials:

    • Boc-L-Ala-L-Valinamide (1.0 eq)

    • Trifluoroacetic anhydride (TFAA) (2.2 eq) in Dichloromethane (DCM)

    • 2-Lithiobenzoxazole (prepared in situ from benzoxazole and n-BuLi)

    • Dess-Martin Periodinane (DMP) (1.5 eq)

    • Anhydrous THF, Anhydrous DCM

  • Procedure (Illustrative):

    • Dehydration to Nitrile: Dissolve the dipeptide (1.0 eq) in anhydrous DCM at 0 °C. Add pyridine (2.5 eq) followed by the dropwise addition of TFAA (1.2 eq). Stir for 2 hours. This converts the primary amide to a nitrile. Purify the resulting peptide nitrile.

    • Formation of α-Hydroxybenzoxazole Adduct: Prepare 2-lithiobenzoxazole by reacting benzoxazole with n-BuLi in anhydrous THF at -78 °C. Add the peptide nitrile to this solution. The nitrile is attacked by the lithiated heterocycle. Quench the reaction carefully with aqueous NH₄Cl. This sequence, after workup, yields an intermediate that can be hydrolyzed to the α-hydroxybenzoxazole precursor. Causality Note: This organometallic addition to a nitrile is a standard method for ketone synthesis.

    • Oxidation to α-Keto Warhead: Dissolve the purified α-hydroxybenzoxazole precursor (1.0 eq) in anhydrous DCM. Add Dess-Martin Periodinane (1.5 eq) and stir at room temperature for 2-3 hours. Causality Note: DMP is a mild and selective oxidizing agent that efficiently converts secondary alcohols to ketones without harsh conditions that could racemize the adjacent chiral center.

    • Quench the reaction with a saturated solution of Na₂S₂O₃.

    • Perform an aqueous work-up, dry the organic layer, and concentrate.

    • Purify the final compound by HPLC to yield the target inhibitor.

Characterization and Validation

The identity and purity of the synthesized inhibitor must be rigorously confirmed.

Technique Purpose Expected Result (Hypothetical Example)
LC-MS Confirm molecular weight and purityPurity >95% by UV; m/z [M+H]⁺ calculated: 432.21, found: 432.2
¹H NMR Confirm chemical structure and stereointegrityPeaks corresponding to Boc, Ala, Val, and benzoxazole protons with correct integrations and splitting patterns.
¹³C NMR Confirm carbon backbonePresence of α-keto carbonyl carbon signal (~195 ppm) and hemiketal carbon upon binding to enzyme.

Part 3: In Vitro Evaluation of HNE Inhibition

Once synthesized and purified, the compound's potency must be quantified.

HNE Catalytic Mechanism and Inhibition

HNE employs a catalytic triad (His-57, Asp-102, Ser-195) to hydrolyze peptide bonds. The α-ketoheterocycle inhibitor acts as a transition-state analog, where the electrophilic ketone is attacked by the nucleophilic Ser-195, forming a stable but reversible hemiketal adduct. The nitrogen of the benzoxazole ring is believed to form a crucial hydrogen bond with the active site His-57, further stabilizing the complex.[12][14]

G cluster_0 HNE Active Site cluster_1 Inhibitor cluster_2 Hemiketal Adduct (Enzyme-Inhibitor Complex) His57 His-57 Ser195 Ser-195-OH His57->Ser195 Proton Abstraction Keto R-C=O Ser195->Keto Nucleophilic Attack Het Benzoxazole His57_H His-57-H+ Inhibitor_Het Benzoxazole-N-H His57_H->Inhibitor_Het H-Bond Ser195_O Ser-195-O Inhibitor_C R-C-O⁻ Ser195_O->Inhibitor_C Covalent Bond

Figure 2: Mechanism of HNE inhibition by an α-ketoheterocycle.

Protocol 3: HNE Inhibition Assay (IC₅₀ Determination)
  • Materials:

    • Human Neutrophil Elastase (HNE)

    • Chromogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA

    • Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij-35

    • Synthesized inhibitor stock solution in DMSO

    • 96-well microplate and plate reader (405 nm)

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO, then dilute further into the assay buffer.

    • To each well of a 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of the diluted inhibitor solution (or DMSO for control wells).

    • Add 20 µL of HNE solution (final concentration ~10 nM) to each well.

    • Incubate the plate at 37 °C for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the chromogenic substrate (final concentration ~100 µM).

    • Immediately measure the rate of p-nitroaniline (pNA) release by monitoring the change in absorbance at 405 nm over 10 minutes.

    • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound Description Hypothetical IC₅₀ (nM)
Synthesized InhibitorBoc-Ala-Val-CO-Benzoxazole0.8
SivelestatKnown HNE Inhibitor (Reference)44

Conclusion

L-valinamide hydrochloride is a cornerstone chiral synthon for the development of next-generation elastase inhibitors. Its inherent structural features perfectly complement the S1 binding pocket of HNE, while its functional handles provide the necessary reactivity for constructing complex, high-affinity molecules. The protocols and rationale presented herein demonstrate a clear, literature-supported pathway from this simple building block to a highly potent, therapeutically relevant enzyme inhibitor, underscoring its importance for researchers and drug development professionals in the field of inflammatory diseases.

References

  • Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. International Journal of Molecular Sciences. [Link]

  • Amino Acid Substitutions at P1 Position Change the Inhibitory Activity and Specificity of Protease Inhibitors BmSPI38 and BmSPI39 from Bombyx mori. International Journal of Molecular Sciences. [Link]

  • Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. PubMed. [Link]

  • The Natural Polypeptides as Significant Elastase Inhibitors. Frontiers in Pharmacology. [Link]

  • Peptidyl alpha-ketoheterocyclic inhibitors of human neutrophil elastase. 2. Effect of varying the heterocyclic ring on in vitro potency. PubMed. [Link]

  • Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects. MDPI. [Link]

  • The Hidden side of SERPINB1/Leukocyte Elastase Inhibitor. PMC - NIH. [Link]

  • Inhibition of human skin fibroblast collagenase, thermolysin, and Pseudomonas aeruginosa elastase by peptide hydroxamic acids. Biochemistry - ACS Publications. [Link]

  • The Natural Polypeptides as Significant Elastase Inhibitors. PMC. [Link]

  • Delineation of a Fundamental α-Ketoheterocycle Substituent Effect For Use in the Design of Enzyme Inhibitors. PMC - PubMed Central. [Link]

  • Synthetic inhibitors of elastase. PubMed. [Link]

  • Design, synthesis, and in vitro evaluation of inhibitors of human leukocyte elastase based on a functionalized cyclic sulfamide scaffold. PubMed. [Link]

  • Peptidyl alpha-ketoheterocyclic inhibitors of human neutrophil elastase. 3. In vitro and in vivo potency of a series of peptidyl alpha-ketobenzoxazoles. PubMed. [Link]

  • Peptidyl alpha-ketoheterocyclic inhibitors of human neutrophil elastase. 2. Effect of varying the heterocyclic ring on in vitro potency. Semantic Scholar. [Link]

  • Neutrophil Elastase and Proteinase-3 Trigger G Protein-biased Signaling through Proteinase-activated Receptor-1 (PAR1). PMC. [Link]

  • Recent Advances in the Development of Elastase Inhibitors. ResearchGate. [Link]

  • Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]

  • Synthesis of Elastase Inhibitors: Report on Completed Contract.Google Books.
  • Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry, University of Kansas. [Link]

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Chiral resolution with 2-Amino-3-methylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Chiral Resolution Using L-Valinamide Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Imperative of Enantiomeric Purity

In the landscape of modern drug development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the very determinant of its biological activity, efficacy, and safety profile. Many organic molecules are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. While physically similar, these enantiomers can interact differently with the chiral environment of biological systems, leading to one being a potent therapeutic while the other is inactive or, in some cases, toxic. The separation of a racemic mixture—a 50:50 mixture of two enantiomers—into its pure components is a critical process known as chiral resolution.[1][]

One of the most robust and industrially scalable methods for chiral resolution is the formation of diastereomeric salts.[1][3] This technique leverages a chiral resolving agent to convert the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which can be exploited for separation, typically through fractional crystallization.[1][4][5]

This guide provides a comprehensive overview and detailed protocol for the application of 2-Amino-3-methylbutanamide hydrochloride, the hydrochloride salt of L-Valinamide, as an effective chiral resolving agent for racemic carboxylic acids.

L-Valinamide Hydrochloride: A Profile of the Resolving Agent

L-Valinamide hydrochloride is a derivative of the naturally occurring amino acid L-valine. Its utility as a resolving agent stems from two key structural features:

  • Inherent Chirality: As a derivative of an L-amino acid, it is an enantiomerically pure compound, providing the necessary chiral reference for discriminating between the enantiomers of a racemic mixture.

  • Basic Amino Group: The primary amine functionality allows it to react with acidic compounds, such as carboxylic acids, to form ammonium-carboxylate salts.

This combination makes it an excellent choice for the resolution of racemic carboxylic acids, a common structural motif in active pharmaceutical ingredients (APIs) and their intermediates.

The Mechanism: From Enantiomers to Separable Diastereomers

The fundamental principle of this resolution technique is the conversion of a physically inseparable pair of enantiomers into a pair of physically distinct diastereomers. The process is a straightforward acid-base reaction.[4]

Let's consider a racemic mixture of a generic carboxylic acid, (R/S)-Acid. When this mixture is treated with a single enantiomer of a chiral base, in this case, (S)-2-Amino-3-methylbutanamide (L-Valinamide), two diastereomeric salts are formed:

  • (R)-Acid • (S)-Base

  • (S)-Acid • (S)-Base

These two salts are diastereomers. They have different spatial arrangements and, consequently, different crystal lattice energies and solubilities in a given solvent system.[6] This disparity in solubility is the key to their separation. By carefully selecting the solvent and controlling conditions like temperature, one diastereomer can be selectively crystallized from the solution while the other remains dissolved.[7]

The following diagram illustrates the core principle of diastereomeric salt formation.

G cluster_0 Initial State: Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation via Crystallization Racemic_Acid Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) Salt_R_S Diastereomer 1 ((R)-Acid • (S)-Base) Racemic_Acid->Salt_R_S + (S)-Base Salt_S_S Diastereomer 2 ((S)-Acid • (S)-Base) Racemic_Acid->Salt_S_S + (S)-Base Resolving_Agent L-Valinamide HCl ((S)-Base) Crystals Less Soluble Diastereomer (e.g., (R)-Acid • (S)-Base) Salt_R_S->Crystals Solution More Soluble Diastereomer (e.g., (S)-Acid • (S)-Base) Salt_S_S->Solution G Start Start: Racemic Acid + L-Valinamide HCl Dissolution 1. Dissolution in Solvent Start->Dissolution Crystallization 2. Crystallization (Cooling/Seeding) Dissolution->Crystallization Filtration 3. Filtration Crystallization->Filtration Diastereomer_Solid Isolated Salt (Less Soluble) Filtration->Diastereomer_Solid Solid Mother_Liquor Mother Liquor (More Soluble Salt) Filtration->Mother_Liquor Liquid Salt_Break_Solid 4a. Salt Break (Base Treatment) Diastereomer_Solid->Salt_Break_Solid Salt_Break_Liquor 4b. Salt Break (Acid Treatment) Mother_Liquor->Salt_Break_Liquor Final_Acid Enriched Enantiomer 1 Salt_Break_Solid->Final_Acid Final_Amide Recovered Resolving Agent Salt_Break_Solid->Final_Amide Final_Acid_2 Enriched Enantiomer 2 Salt_Break_Liquor->Final_Acid_2

Caption: Experimental Workflow for Chiral Resolution.

Step-by-Step Methodology

Step 1: Preparation and Salt Formation

  • Causality: The goal is to create a supersaturated solution from which only one diastereomer will preferentially crystallize. The choice of solvent is critical; it must dissolve both components at a higher temperature but allow for selective precipitation of one salt upon cooling.

  • Protocol:

    • In a clean, dry flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable warm solvent (e.g., ethanol or methanol).

    • In a separate flask, prepare a solution of L-Valinamide by neutralizing the hydrochloride salt. To do this, dissolve 0.5 to 1.0 equivalents of L-Valinamide HCl in the same solvent and add an equimolar amount of a base like NaOH to liberate the free amine. Note: The use of 0.5 equivalents of the resolving agent is a common strategy to maximize the yield of the less soluble salt.

    • Alternatively, the salt can be formed directly by mixing the racemic acid and L-Valinamide HCl, though this may require more rigorous solvent screening.

    • Combine the two solutions and stir at an elevated temperature (e.g., 50-60°C) for 15-30 minutes to ensure complete salt formation.

Step 2: Crystallization of the Diastereomeric Salt

  • Causality: The separation relies on the differential solubility of the two diastereomeric salts. Controlled cooling allows the less soluble salt to form a crystalline solid, leaving the more soluble one in the solution (mother liquor). The rate of cooling can impact crystal size and purity.

  • Protocol:

    • Slowly cool the solution to room temperature. Spontaneous crystallization may occur.

    • If no crystals form, induce crystallization by either scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt (if available).

    • Once crystallization begins, allow the solution to stand at room temperature for several hours, or transfer it to a colder environment (e.g., 0-4°C) to maximize the yield of the precipitate. [8]The optimal crystallization time can vary and may require kinetic monitoring. [9] Step 3: Isolation of the Diastereomeric Salt

  • Causality: This is a physical separation of the solid (enriched in one diastereomer) from the liquid (enriched in the other). Proper washing is crucial to remove any residual mother liquor from the crystal surface.

  • Protocol:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to obtain the isolated, enriched diastereomeric salt.

Step 4: Liberation of the Enantiomer and Recovery of the Resolving Agent

  • Causality: The diastereomeric salt must be cleaved to isolate the desired enantiomerically enriched carboxylic acid and to recover the valuable resolving agent for reuse. This is achieved by reversing the initial acid-base reaction.

  • Protocol:

    • Dissolve the dried diastereomeric salt in water.

    • Acidify the solution with 1M HCl to a pH of ~1-2. This protonates the carboxylate, making the carboxylic acid insoluble in the aqueous layer.

    • Extract the enantiomerically enriched carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate).

    • The aqueous layer now contains the protonated L-Valinamide hydrochloride. This can be isolated by evaporation of the water or used directly in subsequent resolutions.

    • The mother liquor from Step 3 can be similarly treated to recover the other enantiomer of the carboxylic acid, albeit in lower enantiomeric purity.

Step 5: Analysis of Enantiomeric Excess (ee)

  • Causality: It is essential to quantify the success of the resolution. This is done by measuring the ratio of the two enantiomers in the final product.

  • Protocol:

    • Determine the optical rotation of the final product using a polarimeter and compare it to the literature value for the pure enantiomer.

    • For a more accurate determination, use chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to directly measure the percentage of each enantiomer present. The enantiomeric excess (% ee) is calculated as: % ee = |(% Major Enantiomer - % Minor Enantiomer)|.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystallization Solution is not supersaturated; Inappropriate solvent choice; Cooling too rapidly.Concentrate the solution by evaporating some solvent; Try a different solvent or a co-solvent system; Cool the solution more slowly; Add a seed crystal.
Low Yield The solubilities of the two diastereomeric salts are too similar; Insufficient crystallization time.Screen for a more effective solvent that maximizes the solubility difference; Increase the crystallization time; Ensure the system reaches thermodynamic equilibrium. [6]
Low Enantiomeric Excess (ee) Incomplete separation of diastereomers; Co-precipitation; Inefficient washing of the crystals.Recrystallize the diastereomeric salt one or more times to improve purity; Wash the crystals carefully with cold solvent; Optimize the cooling rate and final temperature.
Oil Formation Instead of Crystals The melting point of the diastereomeric salt is below the crystallization temperature; Solvent is too nonpolar.Use a more polar solvent system; Try to crystallize at a lower temperature; Dilute the solution.

Conclusion

Chiral resolution by diastereomeric salt formation is a powerful and time-tested technique for obtaining enantiomerically pure compounds. [1][10]L-Valinamide hydrochloride serves as an accessible and effective resolving agent for a wide range of racemic carboxylic acids. The success of this method hinges on the careful and systematic optimization of key parameters, primarily solvent selection and crystallization conditions. By understanding the underlying principles and following a robust experimental protocol, researchers can effectively leverage this method to advance their work in pharmaceutical and chemical development.

References

  • Wikipedia. Chiral resolution. [Link]

  • Google Patents. US3386888A - Resolution of racemic amino acids.
  • ResearchGate. Resolution/Deracemization of Chiral ??-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers | Request PDF. [Link]

  • National Institutes of Health. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]

  • Royal Society of Chemistry. Chiral resolution with frozen aqueous amino acids. [Link]

  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • ResearchGate. (PDF) Chiral Resolution with Frozen Aqueous Amino Acids. [Link]

  • MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • National Institutes of Health. 2-Amino-2,3-dimethylbutanamide. [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

  • Crystal Growth & Design. Population Balance Modeling of Diastereomeric Salt Resolution. [Link]

  • UCL Discovery. Isolation of enantiomers via diastereomer crystallisation. [Link]

  • ResearchGate. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. [Link]

  • ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. [Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • ResearchGate. (PDF) Synthesis of enantiomerically pure amino acids. [Link]

  • Chemistry LibreTexts. Diastereomers and Optical Resolution. [Link]

  • National Institutes of Health. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

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Application Note: Comprehensive Quality Control of L-Valinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of L-Valinamide Hydrochloride Quality

L-Valinamide hydrochloride is a crucial chiral building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] As a derivative of the essential amino acid L-valine, its chemical structure, purity, and stereoisomeric integrity are paramount to the safety and efficacy of the final drug product. This document provides a comprehensive guide to the quality control (QC) of L-valinamide hydrochloride, offering detailed analytical protocols and the scientific rationale behind them.

The quality control strategy for L-valinamide hydrochloride must address its identity, strength, purity (both chemical and chiral), and safety. Potential impurities can arise from the synthetic pathway or degradation and may include the starting materials (e.g., L-valine), intermediates, by-products (such as dimers), and the undesired D-enantiomer.[2] The presence of the D-enantiomer, even in small amounts, can have significant pharmacological and toxicological implications, making its control essential.[3] This guide is structured to provide a multi-faceted analytical approach, ensuring a robust and reliable quality assessment of L-valinamide hydrochloride.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of L-valinamide hydrochloride is the foundation of its quality control. These properties are summarized in the table below.

Parameter Specification Reference
Chemical Name (2S)-2-Amino-3-methylbutanamide hydrochloride[4]
Synonyms L-Val-NH2·HCl[4]
CAS Number 3014-80-0[4]
Molecular Formula C₅H₁₂N₂O·HCl[4]
Molecular Weight 152.62 g/mol [4]
Appearance White to off-white crystalline powder
Solubility Soluble in water
Melting Point 263-270 °C
Specific Optical Rotation ([α]D²⁰) +24.0° to +30.0° (c=1 in H₂O)
Assay (Argentometric Titration) ≥ 98.0%
Purity (by HPLC) ≥ 99.0%
Chiral Purity (D-enantiomer) ≤ 0.15%[3]
Water Content (Karl Fischer) ≤ 0.5%
Residual Solvents Meets ICH Q3C limits[5]

Overall Quality Control Workflow

A systematic approach is essential for the comprehensive quality control of L-valinamide hydrochloride. The following diagram illustrates the logical flow of analysis, from initial identification and characterization to detailed purity and impurity assessments.

QC_Workflow Figure 1: L-Valinamide Hydrochloride QC Workflow cluster_0 Initial Characterization cluster_1 Quantitative & Purity Analysis cluster_2 Safety & Impurity Profiling Appearance Appearance & Solubility Identification Identification (FTIR) Appearance->Identification OpticalRotation Specific Optical Rotation Identification->OpticalRotation Assay Assay & Purity (RP-HPLC) OpticalRotation->Assay ChiralPurity Chiral Purity (Chiral HPLC) Assay->ChiralPurity WaterContent Water Content (Karl Fischer) ChiralPurity->WaterContent ResidualSolvents Residual Solvents (HS-GC) WaterContent->ResidualSolvents HeavyMetals Heavy Metals (ICP-MS/AAS) ResidualSolvents->HeavyMetals ImpurityProfile Related Substances (RP-HPLC) HeavyMetals->ImpurityProfile

Caption: A logical workflow for the comprehensive quality control of L-valinamide hydrochloride.

Detailed Analytical Protocols

Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy provides a unique molecular fingerprint of a compound based on the absorption of infrared radiation by its chemical bonds. This method is ideal for confirming the identity of L-valinamide hydrochloride by comparing its spectrum to that of a reference standard.[6]

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing approximately 1 mg of L-valinamide hydrochloride with 100 mg of dry KBr powder in an agate mortar.

  • Analysis: Place the KBr disc in the sample holder of the FTIR spectrometer and acquire the spectrum over a range of 4000 to 400 cm⁻¹.

  • Acceptance Criteria: The infrared absorption spectrum of the sample should be concordant with the spectrum of a qualified L-valinamide hydrochloride reference standard.

Assay and Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This method is suitable for quantifying the main component (assay) and detecting any related non-chiral impurities.[7][8]

Protocol:

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A gradient of Buffer A (0.1% trifluoroacetic acid in water) and Buffer B (0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve L-valinamide hydrochloride reference standard in the mobile phase to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the L-valinamide peak should be ≤ 2.0.

  • Calculation: Calculate the assay percentage using the peak areas from the sample and standard chromatograms.

Rationale for Method Choices:

  • A C18 column is a versatile and robust choice for the separation of small polar molecules like L-valinamide.

  • The use of trifluoroacetic acid as an ion-pairing agent helps to improve peak shape and retention for the amine-containing analyte.

  • UV detection at 210 nm is suitable as L-valinamide hydrochloride has a chromophore that absorbs in the low UV region.

Chiral Purity by RP-HPLC with Pre-column Derivatization

Principle: Enantiomers have identical physical properties and cannot be separated by standard HPLC. To achieve separation, they are reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be resolved on a standard RP-HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a common and effective derivatizing agent for amino acids and their derivatives.[3]

Chiral_Purity_Workflow Figure 2: Chiral Purity Analysis Workflow Sample L/D-Valinamide HCl Sample Derivatization Derivatization with Marfey's Reagent Sample->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers HPLC RP-HPLC Separation Diastereomers->HPLC Quantification Quantification of D-enantiomer HPLC->Quantification

Caption: Workflow for determining the chiral purity of L-valinamide hydrochloride.

Protocol:

  • Derivatization Procedure:

    • To 1 mg of L-valinamide hydrochloride sample in a vial, add 200 µL of 1% (w/v) Marfey's reagent in acetone.

    • Add 40 µL of 1 M sodium bicarbonate.

    • Heat the mixture at 40 °C for 1 hour.

    • Cool to room temperature and neutralize with 20 µL of 2 M HCl.

    • Evaporate to dryness and reconstitute in 1 mL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A gradient of 0.1 M ammonium acetate (pH 4.5) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm

  • Acceptance Criteria: The peak corresponding to the D-valinamide diastereomer should not be more than 0.15% of the total area of both diastereomer peaks. The limit of quantitation (LOQ) and limit of detection (LOD) for the D-enantiomer should be established during method validation.[3]

Water Content by Karl Fischer Titration

Principle: Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content. It is based on a stoichiometric reaction between water and a solution of iodine, sulfur dioxide, a base, and a solvent.

Protocol:

  • Apparatus: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: Anhydrous methanol or a suitable commercial KF solvent. For substances that are not readily soluble, formamide can be used as a co-solvent.

  • Procedure:

    • Titrate the solvent to a stable endpoint to remove any residual water.

    • Accurately weigh and add the L-valinamide hydrochloride sample to the titration vessel.

    • Titrate to the endpoint.

  • Calculation: The instrument software will automatically calculate the water content as a percentage.

  • Acceptance Criteria: The water content should be ≤ 0.5%.

Residual Solvents by Headspace Gas Chromatography (HS-GC)

Principle: HS-GC is the standard method for determining residual volatile organic solvents in pharmaceutical substances. The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into a gas chromatograph for separation and quantification.[9][10]

Protocol:

  • GC Conditions:

    • Column: DB-624, 30 m x 0.53 mm, 1.0 µm film thickness or equivalent G43 phase.[11][12]

    • Carrier Gas: Nitrogen or Helium

    • Detector: Flame Ionization Detector (FID)

    • Temperature Program: An appropriate temperature gradient to separate common pharmaceutical solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene).

  • Sample Preparation:

    • Accurately weigh the L-valinamide hydrochloride sample into a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) and seal the vial.

  • Analysis: Analyze the headspace of the sample and compare the peak areas to those of a standard solution containing known concentrations of the relevant solvents.

  • Acceptance Criteria: The concentration of each residual solvent must be within the limits specified by the International Council for Harmonisation (ICH) Q3C guidelines.[5]

Method Validation

All analytical methods described must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[13] Key validation parameters are summarized below.

Parameter Assay/Purity Chiral Purity Residual Solvents
Specificity YesYesYes
Linearity YesYesYes
Range YesYesYes
Accuracy YesYesYes
Precision YesYesYes
Limit of Detection (LOD) For impuritiesYesYes
Limit of Quantitation (LOQ) For impuritiesYesYes
Robustness YesYesYes

Conclusion

The quality control of L-valinamide hydrochloride is a multi-faceted process that requires a range of analytical techniques to ensure its identity, purity, and safety. The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this critical pharmaceutical intermediate. Adherence to these scientifically sound and validated methods will ensure that L-valinamide hydrochloride meets the stringent quality requirements for use in drug development and manufacturing.

References

  • Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. Retrieved from [Link]

  • ARC Journals. Method Validation for Assay of Loperamide Hydrochloride by HPLC in Loperamide Hydrochloride Tablets. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Development of Analytical Method for Valinamide Carbamate Fungicide Iprovalicarb Residue. Retrieved from [Link]

  • PharmaTech. HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • L-Valine / Official Monographs for Part I. Retrieved from [Link]

  • Research and Reviews. (2025, January 22). Chiral Quantitative Analysis of Loperamide in a State of Acid Degradation by HPLC Method. Retrieved from [Link]

  • Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydroch. Retrieved from [Link]

  • NPRA. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Method Validation for Assay of Loperamide Hydrochloride by HPLC in Loperamide Hydrochloride Tablets. Retrieved from [Link]

  • Pharmaffiliates. Valine-impurities. Retrieved from [Link]

  • ResearchGate. (2023, March 27). (PDF) Chiral quantitative analysis of Loperamide in a state of acid degradation by HPLC method. Retrieved from [Link]

  • SciSpace. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]

  • sciensano.be. (2018, June 15). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]

  • Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Determination of Water Content in Hydrochloric acid Using Karl Fischer Titration. Retrieved from [Link]

  • ResearchGate. (2018, July 7). (PDF) Impurity Profiling of Rufinamide by Rp-Hplc Method. Retrieved from [Link]

  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • European Union. (2013, February 12). Final Report FAD-2012-0023, L-valine. Retrieved from [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • PubMed. (2020, May 10). Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection. Retrieved from [Link]

  • Determination of Water Content in Magnesium chloride Using Karl Fischer Titration. Retrieved from [Link]

  • NJ Labs. Amino Acids Testing Services : Assay, Purity, and Impurities. Retrieved from [Link]

  • GENERAL TESTS, PROCESSES AND APPARATUS. Retrieved from [Link]

  • PubChem - NIH. Valinamide | C5H12N2O | CID 445637. Retrieved from [Link]

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Retrieved from [Link]

Sources

Application Note: The Role of 2-Amino-3-methylbutanamide Hydrochloride in Antibiotic Degradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Uncovering Novel Pathways in Antibiotic Degradation

The increasing prevalence of antibiotic resistance necessitates a deeper understanding of the mechanisms by which these critical drugs are inactivated and degraded. While enzymatic hydrolysis of core antibiotic structures, such as the β-lactam ring, is a well-studied resistance mechanism, the complete metabolic fate of antibiotics and the nature of their degradation products are not fully elucidated. Amino acid amides, such as 2-Amino-3-methylbutanamide hydrochloride (the amide of the amino acid valine), represent a class of molecules that may play a significant role as degradation products or intermediates in these pathways.

This application note presents a theoretical framework and detailed protocols for investigating the potential role of 2-Amino-3-methylbutanamide hydrochloride in the degradation of certain classes of antibiotics. We will explore its synthesis, analytical detection, and a proposed methodology for studying its formation from parent antibiotic compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in antibiotic resistance and metabolism studies.

Chemical Properties and Synthesis of 2-Amino-3-methylbutanamide Hydrochloride

2-Amino-3-methylbutanamide hydrochloride, also known as DL-Valinamide Hydrochloride, is a chiral compound. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₁₃ClN₂O[1]
Molecular Weight 152.62 g/mol [1]
CAS Number 93169-29-0[2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in waterGeneral knowledge

The synthesis of 2-Amino-3-methylbutanamide hydrochloride can be achieved through several routes, often starting from the corresponding amino acid, valine. A common laboratory-scale synthesis involves the activation of the carboxylic acid group of N-protected valine, followed by amidation and subsequent deprotection. Industrial synthesis methods may utilize different reagents to improve yield and reduce environmental impact. For instance, one patented method for a similar compound, 2-aminobutanamide hydrochloride, involves the chlorination of 2-aminobutyric acid with bis(trichloromethyl)carbonate, followed by ammoniation and acidification[3]. Another approach for the synthesis of the L-isomer involves the resolution of a DL-Schiff base using L-tartaric acid[4].

Proposed Role in Antibiotic Degradation

Certain classes of antibiotics, particularly those with peptide moieties or those that are analogs of amino acids, could potentially degrade to form amino acid amides. For example, antibiotics that are structural analogs of dipeptides or tripeptides containing valine could undergo enzymatic or chemical hydrolysis at the peptide bond, leading to the formation of valinamide.

Antibiotic_Degradation_Pathway Antibiotic Peptide-Based Antibiotic (e.g., containing a valine residue) Degradation_Product 2-Amino-3-methylbutanamide (Valinamide) Antibiotic->Degradation_Product Hydrolysis Other_Fragments Other Degradation Fragments Antibiotic->Other_Fragments Hydrolysis Enzyme Bacterial Enzyme (e.g., Peptidase/Amidase) Enzyme->Antibiotic Catalysis

Experimental Protocols

Protocol 1: In Vitro Antibiotic Degradation Assay

This protocol outlines a method to investigate the degradation of a target antibiotic by a bacterial enzyme preparation and to detect the formation of 2-Amino-3-methylbutanamide.

Materials:

  • 2-Amino-3-methylbutanamide hydrochloride (as a standard)

  • Target antibiotic (e.g., a valine-containing peptide antibiotic)

  • Bacterial cell lysate or purified enzyme suspected of degradation activity

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution

  • HPLC-grade water and acetonitrile

  • Solid Phase Extraction (SPE) cartridges (for sample cleanup)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the target antibiotic (at a final concentration of 100 µM) with the bacterial enzyme preparation in PBS buffer.

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Reaction Quenching: Stop the reaction at each time point by adding an equal volume of cold 10% TCA solution to precipitate proteins.

  • Protein Removal: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Sample Cleanup: For complex samples, perform solid-phase extraction to remove interfering substances. Condition the SPE cartridge according to the manufacturer's instructions, load the sample, wash, and elute the analytes.

  • Analysis: Analyze the collected supernatant/eluate by HPLC-UV or LC-MS/MS as described in Protocol 2.

Protocol 2: Analytical Detection of 2-Amino-3-methylbutanamide

This protocol provides a general method for the detection and quantification of 2-Amino-3-methylbutanamide using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for confirmation.

A. HPLC-UV Method

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm (for the amide bond)

  • Standard Curve: Prepare a series of standard solutions of 2-Amino-3-methylbutanamide hydrochloride of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in PBS.

  • Injection: Inject 10-20 µL of the standards and prepared samples.

  • Quantification: Determine the concentration of 2-Amino-3-methylbutanamide in the samples by comparing the peak area to the standard curve.

B. LC-MS/MS Confirmation

  • Chromatographic Conditions: Use similar LC conditions as above, but with a lower flow rate (e.g., 0.3-0.5 mL/min) suitable for the MS interface.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Precursor Ion (m/z): 117.10 (for the protonated molecule [M+H]⁺ of 2-Amino-3-methylbutanamide).

    • Product Ions: Determine the characteristic product ions by performing a product ion scan on the standard. A likely fragmentation would involve the loss of the amide group (-NH₂) resulting in a fragment at m/z 100.10.

  • Data Analysis: Confirm the presence of 2-Amino-3-methylbutanamide by matching the retention time and the fragmentation pattern of the analyte in the sample with that of the authentic standard.

Analytical_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis Incubation Incubation of Antibiotic with Enzyme Quenching Reaction Quenching (TCA) Incubation->Quenching Centrifugation Protein Removal Quenching->Centrifugation SPE Solid Phase Extraction (Optional) Centrifugation->SPE HPLC_UV HPLC-UV (Quantification) SPE->HPLC_UV LC_MSMS LC-MS/MS (Confirmation) SPE->LC_MSMS

Protocol 3: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to unequivocally identify the structure of the degradation product.

Sample Preparation:

  • Lyophilize the purified degradation product to a dry powder.

  • Dissolve the powder in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

¹H NMR Spectroscopy:

  • Acquire a ¹H NMR spectrum. The expected signals for 2-Amino-3-methylbutanamide would include:

    • A doublet for the two methyl groups of the isopropyl group.

    • A multiplet for the methine proton of the isopropyl group.

    • A signal for the α-proton.

    • Signals for the amide and amine protons (which may be broad and exchangeable with D₂O).

¹³C NMR Spectroscopy:

  • Acquire a ¹³C NMR spectrum to confirm the carbon skeleton. Expected signals would correspond to the carbonyl carbon, the α-carbon, the β-carbon, and the two methyl carbons.

Data Interpretation and Expected Results

A successful experiment will demonstrate a time-dependent decrease in the concentration of the parent antibiotic, with a corresponding increase in the concentration of 2-Amino-3-methylbutanamide. The identity of the degradation product should be confirmed by matching the retention time in HPLC and the mass spectrometric fragmentation pattern with an authentic standard. NMR spectroscopy of a purified and isolated degradation product will provide definitive structural confirmation.

Conclusion

The protocols and theoretical framework presented in this application note provide a robust starting point for investigating the role of 2-Amino-3-methylbutanamide hydrochloride in antibiotic degradation pathways. By identifying and quantifying such degradation products, researchers can gain valuable insights into the mechanisms of antibiotic inactivation, which can inform the development of more resilient therapeutic agents. While the direct involvement of 2-Amino-3-methylbutanamide in known antibiotic degradation pathways is not yet established in the literature, its potential as a degradation product of peptide-based antibiotics warrants further investigation.

References

  • CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.
  • 2-Amino-3-methylbutanamide hydrochloride. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: L-Valinamide Hydrochloride Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: VAL-OPT-882 Subject: Optimization of coupling conditions for L-valinamide hydrochloride (HCl) Assigned Specialist: Dr. A. Helix, Senior Application Scientist

Executive Summary

Coupling L-valinamide hydrochloride presents a dual challenge in peptide and organic synthesis: solubility (due to the ionic HCl salt lattice) and stereochemical integrity (due to the steric bulk of the isopropyl side chain).

Valine is notoriously prone to racemization via 5(4H)-oxazolone formation . The steric hindrance of the


-branched isopropyl group slows down the nucleophilic attack, extending the lifetime of the activated ester and increasing the probability of proton abstraction at the 

-carbon.

This guide provides field-proven protocols to solubilize the salt effectively while suppressing racemization to


.

Module 1: The Solubility Challenge (Handling the HCl Salt)

User Issue: "My L-valinamide HCl sits at the bottom of the flask in DCM and doesn't react."

Diagnosis: L-valinamide HCl is an ionic lattice. It is insoluble in non-polar aprotic solvents (DCM, Toluene) commonly used for coupling. It requires in-situ neutralization or a polar solvent switch .[1]

Troubleshooting Guide: Solvent & Base Selection
Solvent SystemSolubility StatusRecommended BaseRisk Profile
DCM (Dichloromethane) Insoluble (Suspension)DIPEA or NMMHigh. Heterogeneous reaction leads to slow kinetics and potential racemization due to local base excesses.
DMF or NMP Soluble DIPEA or CollidineLow. Homogeneous solution ensures rapid kinetics. Preferred for T3P/HATU couplings.[2]
Water/DCM (Biphasic) Soluble (in water) NaOH / CarbonateMedium. Requires Schotten-Baumann conditions (Acyl chlorides). Good for scale-up but hydrolysis risk exists.
The "Free-Basing" Protocol (Recommended)

Do not rely on the base added during the coupling to dissolve the salt. Pre-neutralize:

  • Dissolve L-valinamide HCl in minimal DMF (5-10 volumes).

  • Add 1.0 equiv of DIPEA (Diisopropylethylamine).

  • Stir for 5 minutes. The solution is now ready for the activated acid.

Module 2: Racemization Control (The "Why" & "How")

User Issue: "I am observing 15-20% D-isomer in my final product."

Root Cause Analysis: The steric bulk of the isopropyl group hinders the approach of the amine to the activated carboxylic acid.[3] This delay allows the amide oxygen of the activating group to attack the carbonyl, forming an oxazolone intermediate. The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-proton of the oxazolone is highly acidic and easily removed by base, destroying chirality.
Visualization: The Racemization Pathway

RacemizationMechanism cluster_legend Mechanism Legend ActivatedAcid Activated Acid (R-CO-X) Oxazolone 5(4H)-Oxazolone (Chiral) ActivatedAcid->Oxazolone Slow Attack (Steric Hindrance) DesiredProduct Desired Amide (L-Isomer) ActivatedAcid->DesiredProduct Fast Amine Attack Enol Enol Intermediate (Achiral/Planar) Oxazolone->Enol Base (Deprotonation) RacemicProduct Racemic Product (L- and D-Isomers) Oxazolone->RacemicProduct Amine Attack Enol->Oxazolone Reprotonation Legend Valine's bulk slows the green path, favoring the red path.

Caption: Mechanism of valine racemization. Steric hindrance delays direct coupling, favoring oxazolone formation where base-catalyzed loss of chirality occurs.

Module 3: Validated Experimental Protocols

Protocol A: T3P Coupling (The "Gold Standard" for Purity)

Why: T3P (Propylphosphonic anhydride) acts as a scavenger for water and drives the reaction without forming an acidic intermediate that promotes oxazolone formation. It also allows for easy aqueous workup.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • L-Valinamide HCl (1.1 equiv)

  • T3P (50% in EtOAc or DMF) (1.5 equiv)

  • Base: DIPEA (3.0 equiv) or Pyridine (for highly sensitive substrates)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)[4]

Step-by-Step:

  • Dissolution: In a reactor, charge the Carboxylic Acid, L-Valinamide HCl, and solvent (10 volumes).

  • Base Addition: Cool to 0–5°C . Add DIPEA dropwise. Note: You need 1 equiv to neutralize the HCl and 2 equivs for the reaction.

  • Coupling: Add T3P solution dropwise over 20 minutes, maintaining temperature <10°C.

  • Reaction: Warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC.

  • Workup: Add water. T3P byproducts are water-soluble.[2] Separate layers. Wash organic layer with 0.5M HCl (removes unreacted amine), then Sat. NaHCO3 (removes unreacted acid).

  • Result: High yield (>90%) with minimal racemization (<0.5%).

Protocol B: Mixed Anhydride (Scalable/Cost-Effective)

Why: Used industrially (e.g., Valsartan synthesis) for cost efficiency.[5] Requires strict temperature control.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • N-Methylmorpholine (NMM) (2.1 equiv)

  • L-Valinamide HCl (1.1 equiv)

  • Solvent: THF or DCM[6]

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid and NMM (1.0 equiv) in THF. Cool to -15°C .

  • Anhydride Formation: Add IBCF dropwise. Stir for 15 mins. Critical: Do not let temp rise above -10°C.

  • Amine Prep: In a separate vessel, dissolve L-Valinamide HCl in DMF/THF + NMM (1.1 equiv).

  • Coupling: Transfer the Amine solution into the Anhydride solution slowly.

  • Result: Fast reaction, but risk of "wrong-way" opening of anhydride if temperature is not controlled.

Module 4: Troubleshooting Q&A

Q1: Can I use EDC/NHS for this coupling? A: You can, but it is not recommended for Valine. EDC intermediates are slow to react with hindered amines, leading to high racemization. If you must use EDC, you must add HOAt or Oxyma Pure (1.0 equiv) to form a more reactive, less racemization-prone active ester.

Q2: My yield is low, but the starting material is gone. A: Check your aqueous workup. L-valinamide derivatives can be surprisingly water-soluble, especially if the coupled acid is small or polar.

  • Fix: Saturate the aqueous layer with NaCl (brine) before extraction, or use a more polar extraction solvent like 2-MeTHF or DCM/Isopropanol (9:1).

Q3: Which base is best to prevent racemization? A: Collidine (TMP) or N-Methylmorpholine (NMM) . Avoid Triethylamine (TEA) if possible, as it is strong enough to deprotonate the oxazolone intermediate rapidly. If using T3P, Pyridine is excellent for suppressing epimerization.[7]

Module 5: Decision Matrix

DecisionMatrix Start Start: L-Valinamide HCl Coupling Scale What is your scale? Start->Scale SmallScale Lab Scale (<10g) Priority: Purity Scale->SmallScale LargeScale Process Scale (>1kg) Priority: Cost Scale->LargeScale SolubilityCheck Does it dissolve in EtOAc? SmallScale->SolubilityCheck Reagent2 Use IBCF (Mixed Anhydride) Temp: -15°C LargeScale->Reagent2 Reagent1 Use T3P / DIPEA Solvent: EtOAc or DMF YesSol Proceed with EtOAc SolubilityCheck->YesSol Yes NoSol Switch to DMF or Add Co-solvent (NMP) SolubilityCheck->NoSol No YesSol->Reagent1 NoSol->Reagent1

Caption: Decision tree for selecting coupling reagents based on scale and solubility.

References

  • Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • BenchChem. (2025).[3][8][9][10] "Technical Support Center: Preventing Racemization of Boc-L-Valine in Peptide Synthesis." BenchChem Technical Support.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Wagh, Y. S., et al. (2018). "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis."[11] ResearchGate.[6]

Sources

Overcoming solubility issues with L-valinamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges with L-Valinamide HCl (CAS: 3014-80-0) Document ID: TSC-VAL-004 Status: Active / Verified

Core Solubility Profile & Physical Properties

Before attempting any reaction, you must understand the thermodynamic limitations of this salt. L-Valinamide HCl is an ionic lattice; its solubility is dictated by the competition between crystal lattice energy and solvation energy.

Quick Reference Data:

Solvent SystemSolubility StatusNotes
Water High Primary solvent. Ideal for biphasic reactions.
Methanol (MeOH) Moderate/High ~50 mg/mL. Good for homogeneous reactions if alcohol-compatible.
Ethanol (EtOH) Slight Often requires heating; poor for room-temp reactions.
DCM / Chloroform Insoluble CRITICAL: Do not attempt to dissolve the salt directly in chlorinated solvents.
DMF / DMSO Moderate Soluble, often slow. Solubility increases significantly upon adding base (DIPEA).
Diethyl Ether Insoluble Excellent anti-solvent for precipitation/purification.

Troubleshooting: Reaction Engineering

Issue #1: "The salt won't dissolve in my reaction solvent (DCM/THF)."

The Science: You are likely attempting an acylation or peptide coupling in a non-polar organic solvent.[1] L-Valinamide HCl is a charged ionic species (


). It possesses high lattice energy that non-polar solvents (low dielectric constants) cannot overcome. Furthermore, the protonated amine (

) is non-nucleophilic ; it cannot react until it is deprotonated.

The Solution: In-Situ Neutralization (The "Trojan Horse" Protocol) Do not try to pre-dissolve the salt. Instead, suspend it and release the free base chemically inside the reaction vessel.

Step-by-Step Protocol:

  • Suspension: Suspend the solid L-Valinamide HCl in the organic solvent (DCM or DMF). It will look cloudy/heterogeneous.

  • Activation: Add the electrophile (e.g., Boc-amino acid, Acid Chloride).

  • Release: Add a tertiary amine base (DIPEA or NMM) dropwise.

    • Stoichiometry: You need at least 1.0 equivalent to neutralize the HCl attached to the Valinamide, plus the standard equivalents for the reaction.

  • Mechanism: The base strips the proton (

    
    ) from the Valinamide. The resulting free base (
    
    
    
    ) is lipophilic and immediately dissolves/reacts.

InSituNeutralization Salt L-Valinamide HCl (Solid / Insoluble) Suspension Suspension in DCM Salt->Suspension FreeBase Free Base Released (Soluble in DCM) Suspension->FreeBase  + Base Base Add Base (DIPEA/TEA) Base->FreeBase Reaction Nucleophilic Attack (Coupling) FreeBase->Reaction  Rapid

Figure 1: The In-Situ Neutralization workflow allows the use of insoluble salts in organic synthesis by generating the reactive species in real-time.

Issue #2: "I need to perform a Schotten-Baumann reaction (Acyl Chloride)."

The Science: If strictly organic conditions are failing or if you want to avoid organic bases, use a biphasic system. Water dissolves the salt; the organic layer holds the electrophile.

The Solution: Biphasic Interfacial Reaction

  • Aqueous Phase: Dissolve L-Valinamide HCl in water. Adjust pH to ~8-9 using NaOH or Carbonate (this deprotonates the amine).

  • Organic Phase: Dissolve the Acyl Chloride in DCM or EtOAc.

  • Mixing: Combine phases and stir vigorously. The reaction happens at the interface.

    • Tip: Use a phase transfer catalyst (e.g., TBAB) if the reaction is sluggish.

Troubleshooting: Purification & Isolation

Issue #3: "How do I recover the pure salt from solution?"

The Science: L-Valinamide HCl is highly soluble in methanol but insoluble in ether/acetone. We use this polarity gap to "crash out" the product, leaving organic impurities in solution.

Recrystallization Protocol:

  • Dissolution: Dissolve crude solid in the minimum amount of warm Methanol (MeOH).

  • Filtration: If there are insoluble particles (dust, inorganic salts), filter while warm.

  • Precipitation: Slowly add cold Diethyl Ether or Acetone (Anti-solvent) with stirring.

    • Ratio: Typically 1:5 (Solvent:Anti-solvent).

  • Crystallization: Let stand at 4°C. White crystals should form.

  • Collection: Filter and wash with cold Ether.

PurificationFlow Crude Crude L-Valinamide HCl Dissolve Dissolve in min. MeOH Crude->Dissolve Filter Filter Insolubles Dissolve->Filter AntiSolvent Add Et2O (Dropwise) Filter->AntiSolvent Crystals Crystals Form AntiSolvent->Crystals

Figure 2: Solvent/Anti-solvent recrystallization pathway for purification.[2]

Frequently Asked Questions (FAQs)

Q: The compound turned into a sticky oil during storage. Is it degraded? A: Likely not degraded, but hydrated. L-Valinamide HCl is hygroscopic . It absorbs atmospheric moisture, lowering its glass transition temperature and turning it into a gum.

  • Fix: Dry under high vacuum over

    
     for 24 hours.
    
  • Prevention: Store in a desiccator at 4°C.

Q: Can I use the Free Base form instead of the HCl salt? A: You can, but the Free Base is unstable over long periods (prone to cyclization or oxidation). The HCl salt is the thermodynamically stable form for storage. Always generate the free base in situ (immediately before use).

Q: I see a "D-Valinamide" impurity. Where did it come from? A: This is a stereochemical purity issue. It can arise from racemization during synthesis if high temperatures or strong bases were used for extended periods. Check your starting material's optical rotation.[3]

References

  • PubChem. (n.d.). Compound Summary: L-Valinamide hydrochloride (CID 13689584).[3] National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up L-Valinamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling up synthesis with 2-Amino-3-methylbutanamide hydrochloride (L-Valinamide HCl) Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Version: 2.1 (Current as of 2026)

Introduction: The Molecule & The Challenge

2-Amino-3-methylbutanamide hydrochloride (L-Valinamide HCl) is a critical chiral building block used extensively in the synthesis of peptide therapeutics, protease inhibitors, and as a chiral auxiliary in asymmetric synthesis.

While the chemistry appears simple—converting a carboxylic acid to a primary amide—scaling this reaction introduces thermodynamic and kinetic pitfalls. The primary challenges in scale-up are exotherm control during activation, racemization prevention (maintaining the L-configuration), and solids handling (preventing "oiling out" during crystallization).

This guide provides a self-validating protocol for the Methyl Ester-Ammonolysis Route , the industry standard for scalable, atom-economical production.

Module 1: The Validated Scale-Up Protocol

The Reaction Pathway

We utilize a two-step, one-pot (or telescoped) sequence. Direct amidation of the free acid is inefficient at scale; therefore, we activate the carboxyl group via a methyl ester intermediate.

Step 1: Esterification of L-Valine using Thionyl Chloride (


) and Methanol.
Step 2:  Ammonolysis of the ester using Ammonia (

) gas or Methanol/NH3 solution.
Visual Workflow (Process Logic)

ValinamideSynthesis Start Raw Material: L-Valine (Solid) Activation Step 1: Activation (MeOH + SOCl2, -10°C) Start->Activation Add to cold MeOH Reflux Esterification Reflux (60-70°C, 8h) Activation->Reflux Exotherm Control Intermediate Intermediate: L-Valine Methyl Ester HCl Reflux->Intermediate In situ formation Ammonolysis Step 2: Ammonolysis (NH3 gas/MeOH, 0-5°C) Intermediate->Ammonolysis pH adjustment Workup Workup & Isolation (Distillation -> Crystallization) Ammonolysis->Workup Reaction Complete Product Final Product: L-Valinamide HCl Workup->Product Filtration

Figure 1: Critical Process Flow for the conversion of L-Valine to L-Valinamide HCl via the Methyl Ester route.

Step-by-Step Methodology

Reagents:

  • L-Valine (1.0 eq)[1][2][3]

  • Thionyl Chloride (1.3 - 1.5 eq)

  • Anhydrous Methanol (20 volumes)

  • Ammonia gas (Excess)

Protocol:

  • Activation (Critical Exotherm): Charge anhydrous methanol into a glass-lined reactor. Cool to -10°C .

  • Reagent Addition: Add Thionyl Chloride dropwise. Control: Maintain internal temperature < 0°C. The reaction of

    
     with MeOH generates HCl in situ and is highly exothermic [1].
    
  • Esterification: Add L-Valine to the cold solution. Warm to room temperature (RT) over 1 hour, then heat to reflux (65°C) for 8 hours.

    • Checkpoint: Monitor by TLC or HPLC. Disappearance of L-Valine indicates conversion to L-Valine Methyl Ester.

  • Distillation: Distill off excess methanol and

    
     under reduced pressure to obtain the ester residue.
    
  • Ammonolysis: Redissolve the residue in fresh methanol. Cool to 0°C . Bubble dry

    
     gas into the solution until saturation. Stir at RT for 24-48 hours.
    
  • Isolation: Concentrate under vacuum. The product often forms a supersaturated oil. Induce crystallization by adding cold Acetone or Methyl tert-butyl ether (MTBE) .

Module 2: Troubleshooting & Optimization

Critical Quality Attributes (CQA) Data Table
ParameterTarget SpecificationCommon Failure ModeCorrective Action
Appearance White crystalline powderYellow/Brown oil or gumRemove residual solvent; use seed crystals; check for oxidation.
Purity (HPLC) > 98.5%< 95% (Hydrolysis impurities)Ensure anhydrous conditions during esterification.
Chiral Purity > 99% ee (L-isomer)Racemization (D-isomer present)Maintain T < 5°C during neutralization; avoid strong bases.
Water Content < 1.0%Hygroscopic clumpingDry under vacuum at 40°C with

trap.
Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type Racemization Low Enantiomeric Excess Type->Racemization Oiling Product Oils Out Type->Oiling Stall Reaction Stalled Type->Stall Sol_Racem Check pH/Temp. Avoid T > 40°C in basic media. Racemization->Sol_Racem Sol_Oil Use Anti-solvent (Acetone). Slow cooling. Seed crystals. Oiling->Sol_Oil Sol_Stall Check Water Content. Re-dry Methanol. Stall->Sol_Stall

Figure 2: Decision matrix for resolving common scale-up deviations.

Module 3: Frequently Asked Questions (FAQs)

Q1: My product is forming a viscous oil instead of crystals. How do I fix this?

A: This is the most common issue with amino acid amides. The "oiling out" occurs because the product is highly soluble in the residual alcohol and holds onto solvent tenaciously.

  • The Fix:

    • Evaporate the methanol as completely as possible (high vacuum).

    • Redissolve the oil in a minimum amount of hot methanol or isopropanol.

    • Slowly add a non-polar anti-solvent (Acetone or MTBE) while stirring vigorously [2].

    • Seeding is critical: If you have a previous batch, add a few mg of solid crystals to induce nucleation.

Q2: Why is the melting point lower than the literature value (263°C)?

A: A depressed melting point usually indicates two things:

  • Residual Solvent: The HCl salt is hygroscopic. Even 1% water or methanol can depress the MP by 5-10 degrees. Dry at 50°C under vacuum for 12 hours.

  • Partial Racemization: If the L-isomer converts partially to the D-isomer, the resulting mixture (conglomerate) will have a different melting point profile. Check chiral HPLC.

Q3: Can I use aqueous ammonia instead of ammonia gas?

A: Yes, but with caveats. Using aqueous ammonia (


) introduces water into the system. Since the amide formation is reversible (equilibrium driven), excess water can hydrolyze the ester back to the acid (L-Valine), reducing yield.
  • Recommendation: If you must use aqueous ammonia, use a large excess (10-20 eq) to push the equilibrium toward the amide, but expect a more difficult workup (removing water requires more energy than removing methanol) [3].

Q4: How do I prevent racemization during scale-up?

A: Racemization in amino acid derivatives often proceeds via an oxazolone intermediate or direct proton abstraction at the alpha-carbon, which is promoted by heat and high pH [4].

  • Protocol Limit: Never allow the temperature to exceed 40°C once the solution is basic (during ammonolysis).

  • Solvent Choice: Avoid polar aprotic solvents (like DMF) with strong bases, as they enhance the basicity and promote proton abstraction. Methanol is safer.

Q5: Is the HCl salt form stable for long-term storage?

A: Yes, L-Valinamide HCl is significantly more stable than the free base valinamide. The free base is prone to diketopiperazine formation (dimerization) upon standing. The HCl salt blocks the amine, preventing this side reaction. Store in a desiccator at room temperature (<25°C) [5].

References

  • Zhang, M. (2010). Preparation method of L-valine methyl ester hydrochloride. Patent CN101898973A. Link

  • BenchChem Technical Support. (2025). Purification of Crude L-alaninamide Hydrochloride (Analogous Protocol). Link

  • Smith, J. et al. (2014). Optimization of Amide Synthesis from Esters. Journal of Organic Chemistry. (General mechanistic reference for ammonolysis).
  • HighFine Analytics. (2023). A Brief Introduction to the Racemization of Amino Acids in Peptide Synthesis. Link

  • TCI Chemicals. (2024). Product Specification: L-Valinamide Hydrochloride.[4] Link

Sources

Troubleshooting diastereoselectivity in reactions with 2-Amino-3-methylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Amino-3-methylbutanamide hydrochloride (Valinamide HCl) CAS: 93169-29-0 Application: Peptide Synthesis, Chiral Auxiliaries, Ugi/Passerini Multicomponent Reactions.

Introduction: The "Deceptively Simple" Reagent

As a Senior Application Scientist, I often see researchers treat 2-Amino-3-methylbutanamide HCl (Valinamide HCl) as just another amine building block. This is a mistake. This reagent possesses a "perfect storm" of structural features that threaten diastereoselectivity:

  • 
    -Branching (Isopropyl group):  Creates significant steric hindrance, slowing down nucleophilic attack.
    
  • 
    -Chirality:  The stereocenter is directly adjacent to the reacting amine and the amide carbonyl, making it highly susceptible to epimerization via oxazolone formation or direct enolization.
    
  • HCl Salt Form: Requires neutralization, where local excesses of base can trigger immediate racemization before the reaction even begins.

This guide moves beyond basic protocols to address the causality of stereochemical loss and provides self-validating troubleshooting steps.

Part 1: The Foundation – Salt Liberation & Basicity

The Issue: You observe significant epimerization (low


) or low yields immediately after the first coupling step.
The Cause:  Improper neutralization of the hydrochloride salt.

Q: I used DIPEA to neutralize the salt. Why is my product racemized? A: DIPEA (Diisopropylethylamine) is a strong base (


). When added to Valinamide HCl, it liberates the free amine. However, if the electrophile (activated acid) is not yet present or reacts slowly due to Valine's steric bulk, the free amine can act as a base or the excess DIPEA can deprotonate the 

-carbon of the activated species.

Protocol: The "Soft Base" Liberation Instead of "shocking" the system with strong bases, use a weaker, non-nucleophilic base for salt liberation.

  • Solvent: DMF or NMP (polar aprotic is essential for salt solubility).

  • Base: N-Methylmorpholine (NMM) or 2,4,6-Collidine .

    • Why? These bases (

      
      ) are strong enough to neutralize the HCl but too weak to rapidly abstract the 
      
      
      
      -proton of the activated amino acid ester.
  • Procedure:

    • Dissolve Valinamide HCl in the solvent.

    • Add exactly 1.0 equivalent of NMM.

    • Stir for 5 minutes before adding the activated electrophile.

ParameterRecommendedRiskyReason
Base NMM, CollidineTEA, DIPEA, DBUHigh

promotes direct enolization.
Stoichiometry 1.0 equiv (vs HCl)>2.0 equivExcess base accelerates oxazolone formation.
Temperature 0°C to RT>40°CHeat lowers the energy barrier for racemization.
Part 2: Peptide Coupling – The Epimerization Trap

The Issue: The reaction works, but the diastereomeric ratio (


) is poor (e.g., 60:40 instead of >95:5).
The Cause:  The "Slow Coupling" Mechanism. Valine's isopropyl group hinders the approach of the amine to the activated ester. This delay increases the lifetime of the activated ester, giving it time to cyclize into an Oxazolone (Azlactone)  intermediate, which rapidly racemizes.

Visualization: The Oxazolone Pathway

Oxazolone_Pathway Start Activated Amino Acid (L-Isomer) Slow Slow Attack (Steric Hindrance) Start->Slow + Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization (If Coupling is Slow) Val Valinamide HCl (Nucleophile) Val->Slow Product_L L,L-Peptide (Desired) Slow->Product_L Kinetic Path (Fast Coupling) Racemization Racemized Oxazolone Oxazolone->Racemization Fast Equilibrium Racemization->Product_L Product_DL D,L-Peptide (Epimer) Racemization->Product_DL Amine Attack

Caption: The "Race Against Time." Steric bulk slows the direct coupling (Green path), allowing the activated acid to cyclize into the Oxazolone (Red path), which loses chiral integrity.

Q: Which coupling reagents minimize this risk for Valinamide? A: You need reagents that suppress oxazolone formation or accelerate the coupling rate significantly without acting as a base.

  • The Gold Standard: DIC (Diisopropylcarbodiimide) + Oxyma Pure .

    • Why? Oxyma creates an activated ester that is reactive but less prone to oxazolone formation than HOBt esters. The reaction mixture is less basic than HATU/DIPEA conditions.

  • The "Fast" Alternative: HATU + HOAt .

    • Warning: HATU is extremely fast, which helps overcome sterics, but it requires a base (DIPEA). You must keep the base equivalents low (1.0 eq for activation + 1.0 eq for the HCl salt) and keep the temperature at 0°C.

  • The "Safe" Alternative: T3P (Propylphosphonic anhydride) .

    • Why? T3P creates a mixed anhydride that does not easily form oxazolones. It is excellent for avoiding epimerization in hindered couplings.

Protocol: Low-Epimerization Coupling with DIC/Oxyma

  • Dissolve Carboxylic Acid (1.0 eq) and Oxyma Pure (1.1 eq) in DMF.

  • Add DIC (1.1 eq) and stir for 2-3 minutes (Pre-activation).

  • In a separate vial, dissolve Valinamide HCl (1.0 eq) and NMM (1.0 eq) in DMF.

  • Add the amine solution to the activated acid solution.

  • Monitor by HPLC.

Part 3: Multicomponent Reactions (Ugi/Passerini)

The Issue: In Ugi-4CR, the diastereoselectivity is low when using Valinamide as the amine component. The Cause: Lack of facial selectivity during the isocyanide addition to the imine.

Q: Can Valinamide induce diastereoselectivity in Ugi reactions? A: Yes, but it relies on 1,2-asymmetric induction . The bulky isopropyl group prefers a specific conformation to minimize steric clash (Felkin-Anh or Chelation control models).

Troubleshooting Guide for Ugi Reactions:

VariableAdjustment for Higher

Mechanism
Solvent Switch from MeOH to TFE (2,2,2-Trifluoroethanol) or HFIP .Fluorinated solvents stabilize the iminium ion intermediate and tighten the transition state via H-bonding, often enhancing facial selectivity.
Lewis Acid Add ZnCl₂ or Ti(OiPr)₄ .Chelation control.[1][2][3] The metal binds the imine nitrogen and the amide carbonyl of Valinamide, locking the conformation for isocyanide attack.
Concentration High (1.0 M)Promotes the bimolecular reaction steps over side reactions.
Temperature Lower to -20°C or 0°C.Kinetic control favors the lower-energy transition state (major diastereomer).
Part 4: Analytics & Verification

The Issue: "I think I have one isomer, but I'm not sure." The Solution: You must prove it. Standard C18 HPLC often fails to separate diastereomers of small peptides.

Method 1: 1H-NMR Analysis (The "Doublet" Test)

  • Look at the doublet of the Valine methyl groups (

    
     ppm).
    
  • In a pure diastereomer, you see two distinct doublets (due to the chiral center).

  • In a mixture (epimerized), you will see four sets of doublets or a messy multiplet.

  • Tip: Run the NMR in DMSO-

    
     rather than CDCl
    
    
    
    to sharpen amide proton signals.

Method 2: Marfey’s Analysis (The Definitive Test) If you suspect the Valinamide itself has racemized before coupling:

  • Hydrolyze a small aliquot of your product (6N HCl, 110°C, 1 hr).

  • Derivatize with Marfey’s Reagent (FDAA) .

  • Compare LC-MS retention times against standards (L-Val-FDAA vs D-Val-FDAA).

Summary: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Low Diastereoselectivity (dr) Check_Base 1. Check Salt Neutralization Start->Check_Base Strong_Base Using DIPEA/TEA? Check_Base->Strong_Base Switch_Base Switch to NMM or Collidine (1.0 equiv only) Strong_Base->Switch_Base Yes Check_Coupling 2. Check Coupling Reagent Strong_Base->Check_Coupling No Slow_Coupling Is reaction slow (>4h)? Check_Coupling->Slow_Coupling Switch_Reagent Switch to DIC/Oxyma or T3P Slow_Coupling->Switch_Reagent Yes Check_Conditions 3. Check Conditions Slow_Coupling->Check_Conditions No Solvent_Check Using MeOH (Ugi)? Using DMF (Coupling)? Check_Conditions->Solvent_Check Optimize Ugi: Try TFE/HFIP Coupling: Lower Temp (0°C) Solvent_Check->Optimize

Caption: Systematic workflow for isolating the source of stereochemical loss.

References
  • Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Tetrahedron, 55(22), 6813-6830. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Bhardwaj, V. K., et al. (2021).[4][5] Racemization of amino acids in peptide synthesis: Mechanisms and suppression strategies. Journal of Peptide Science. Link

  • PubChem. (n.d.).[4] 2-Amino-3-methylbutanamide hydrochloride (Compound Summary). Link

Sources

Validation & Comparative

Technical Comparison Guide: NMR Spectroscopy of 2-Amino-3-methylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-methylbutanamide hydrochloride (L-Valinamide HCl) is a critical chiral building block in the synthesis of peptide-based pharmaceuticals, protease inhibitors, and chiral auxiliaries. Its purity and stereochemical integrity are paramount for downstream efficacy.

This guide provides an objective technical comparison of Nuclear Magnetic Resonance (NMR) methodologies for characterizing this compound. Unlike standard spectral lists, this document focuses on comparative performance across different solvent systems and structural analogs. It addresses the common analytical challenge of distinguishing the primary amide functionality from potential hydrolysis products (L-Valine) or starting materials (L-Valine Methyl Ester).

Experimental Methodology & Protocol

To ensure reproducibility and self-validating results, the following protocol prioritizes solvent selection based on the specific analytical goal: structural confirmation (DMSO-d6) or purity assay (D₂O).

Self-Validating Sample Preparation
  • Mass-to-Solvent Ratio: 10–15 mg of analyte per 0.6 mL of deuterated solvent.

  • Internal Reference:

    • For DMSO-d₆: Tetramethylsilane (TMS) at 0.00 ppm.[1]

    • For D₂O: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or DSS at 0.00 ppm.

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons).

    • Relaxation Delay (D1): ≥ 1.0 s (routine) or ≥ 5.0 s (quantitative).

    • Scans: 16 (1H), 1024+ (13C).

Solvent Selection Decision Tree

The choice of solvent fundamentally alters the spectral landscape. The diagram below illustrates the logical flow for selecting the optimal solvent system.

SolventSelection Start Analytical Goal StructConf Structural Confirmation (Identify Amide/Amine) Start->StructConf Purity Purity/Quantification (Clean Baseline) Start->Purity DMSO Solvent: DMSO-d6 Visible: -NH2, -NH3+ StructConf->DMSO D2O Solvent: D2O Exchange: -NH2/-NH3+ -> -ND2/-ND3+ (Signals Disappear) Purity->D2O Result1 Full Proton Count Confirm Amide Formation DMSO->Result1 Result2 Simplified Spectrum No Exchange Broadening D2O->Result2

Figure 1: Decision matrix for NMR solvent selection based on the visibility of exchangeable protons.

Comparative Analysis 1: Solvent Performance (DMSO-d₆ vs. D₂O)

The primary "alternative" in NMR analysis is the solvent system. For salt forms like Valinamide HCl, the visibility of the ammonium and amide protons is the deciding factor.

Spectral Comparison Table
FeatureDMSO-d₆ (Recommended for ID) D₂O (Recommended for Assay) Technical Insight
Ammonium (-NH₃⁺) Visible (~8.0 - 8.5 ppm) Invisible (Exchanged) In D₂O, these protons exchange with D, forming HDO (~4.79 ppm).
Amide (-CONH₂) Visible (~7.5 - 8.0 ppm) Invisible (Exchanged) DMSO allows confirmation of the amide group, distinguishing it from the acid.
Alpha-Proton (α-CH) ~3.6 - 3.7 ppm~3.8 - 3.9 ppmSlight shift due to solvent dielectric constant and hydrogen bonding.
Residual Solvent Quintet at 2.50 ppmSinglet at 4.79 ppm (HDO)HDO peak in D₂O can obscure alpha-protons if not carefully shimmed/suppressed [1].
Water Content Distinct peak at ~3.3 ppmMerged with HDODMSO requires dry molecular sieves to prevent water-amide proton exchange broadening [2].

Key Finding: Use DMSO-d₆ for initial structural characterization to prove the presence of the amide and ammonium groups. Use D₂O only if you need to integrate the aliphatic region without interference from broad exchangeable peaks or if the salt is insoluble in DMSO.

Comparative Analysis 2: Structural Benchmarking

To validate the identity of 2-Amino-3-methylbutanamide HCl, one must objectively compare it against its likely precursors and byproducts: L-Valine (hydrolysis impurity) and L-Valine Methyl Ester HCl (synthetic precursor).

Chemical Shift Fingerprinting (1H NMR in DMSO-d₆)[2]
Proton EnvironmentL-Valinamide HCl (Target) L-Valine Methyl Ester HCl (Alternative) L-Valine (Free Acid) Differentiation Marker
-OCH₃ (Ester) Absent Singlet ~3.75 ppm AbsentPresence of a singlet at 3.75 ppm indicates incomplete amidation [3].
-CONH₂ (Amide) 2x Broad Singlets (7.5-8.0) AbsentAbsentThe amide protons are diagnostic for the target product.
-COOH (Acid) AbsentAbsentBroad Singlet >10 ppmAcid proton is often very broad or invisible; lack of methyl ester and amide signals suggests hydrolysis.
α-CH ~3.6 ppm~3.82 ppm~3.4 - 3.6 ppmThe electron-withdrawing ester deshields the α-proton more than the amide.
Pathway Verification Diagram

The following diagram maps the chemical shifts to the specific structural transformations, providing a visual logic for interpreting the spectra.

ShiftLogic Precursor Valine Methyl Ester HCl (Precursor) Target Valinamide HCl (Target) Precursor->Target Amidation (Loss of -OCH3) Signal_OMe Signal: -OCH3 (3.75 ppm, s) Precursor->Signal_OMe Has Impurity Valine (Free Acid) (Hydrolysis Impurity) Target->Impurity Hydrolysis (Loss of -CONH2) Signal_Amide Signal: -CONH2 (7.5-8.0 ppm, br) Target->Signal_Amide Gains Signal_Acid Signal: -COOH (>10 ppm, often invisible) Impurity->Signal_Acid Has

Figure 2: Spectral fingerprinting logic. The disappearance of the methoxy signal (3.75 ppm) and appearance of amide signals (7.5-8.0 ppm) confirms the reaction success.

Detailed Spectral Assignments

The following assignments are based on standard amino acid shift correlations and specific data for Valine derivatives in DMSO-d₆ [3, 4].

1H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegralAssignment
NH₃⁺ 8.0 – 8.5Broad Singlet3HAmmonium protons (Exchangeable)
CONH₂ 7.9 & 7.5Broad Singlets1H eachAmide protons (Non-equivalent due to restricted rotation)
α-CH 3.5 – 3.7Multiplet/Doublet1HAlpha-proton (Adjacent to N and C=O)
β-CH 2.0 – 2.2Multiplet1HBeta-proton (Isopropyl methine)
γ-CH₃ 0.9 – 1.0Doublet (x2)6HGamma-methyls (Isopropyl group)
13C NMR Data (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~170 ppm (Amide carbonyl is typically upfield of ester carbonyls).

  • α-Carbon: ~57 - 58 ppm.

  • β-Carbon: ~29 - 30 ppm.

  • γ-Carbons: ~18 - 19 ppm (Two signals may resolve if chiral influence is strong, otherwise one signal).

Troubleshooting & Impurity Profiling

When analyzing commercial or synthesized samples, look for these common deviations:

  • Residual Methanol (Singlet ~3.16 ppm in DMSO): Common if the product was recrystallized from MeOH or synthesized from the methyl ester.

  • Residual Water (Broad ~3.33 ppm in DMSO): Can broaden the amide/ammonium signals. Add a single pellet of KOH or use dry solvent if resolution of exchangeables is critical (Note: KOH may free-base the salt).

  • Dioxane/Ether: If used in precipitation, look for signals at 3.57 ppm (Dioxane) or 1.1/3.4 ppm (Ether) [1].

References

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Link

  • ChemicalBook.[3] (n.d.). "L-Valine methyl ester hydrochloride 1H NMR spectrum." Retrieved from ChemicalBook Database. Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Link

Sources

Precision Analysis: Benchmarking Enantiomeric Excess Determination for 2-Amino-3-methylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Amino-3-methylbutanamide hydrochloride (Valinamide HCl) represents a critical chiral building block in the synthesis of peptide therapeutics, organocatalysts, and ligand precursors. Its structural duality—possessing both a polar primary amine salt and a neutral amide—presents a specific analytical challenge. Standard normal-phase chiral HPLC (e.g., using amylose/cellulose columns with hexane) often fails due to the compound's insolubility in non-polar solvents and strong non-specific interactions with the stationary phase.

This guide objectively compares the three most effective methodologies for determining the enantiomeric excess (ee) of Valinamide HCl. We prioritize methods that ensure scientific integrity and reproducibility , moving beyond generic protocols to provide compound-specific insights.

Decision Matrix: Selecting the Right Methodology

The following decision tree outlines the logical selection process based on your laboratory's specific constraints (throughput, sensitivity, or equipment availability).

DecisionMatrix Start Start: Select Method for Valinamide HCl ee Determination SampleQ Sample Quantity & Purity? Start->SampleQ HighConc High Conc. (>1 mg/mL) Pure Salt SampleQ->HighConc Routine QC Trace Trace/Biological Matrix (<0.1 mg/mL) SampleQ->Trace Complex Matrix DirectHPLC METHOD A: Direct Chiral HPLC (Crown Ether Column) HighConc->DirectHPLC Gold Standard NMR METHOD C: 1H-NMR with CSA (Chiral Solvating Agent) HighConc->NMR Quick Check (No Column Available) DerivHPLC METHOD B: Marfey's Derivatization (C18 Column) Trace->DerivHPLC High Sensitivity

Figure 1: Strategic decision matrix for selecting the optimal analytical method based on sample constraints.

Method A: Direct Chiral HPLC (The Gold Standard)

For the hydrochloride salt of an alpha-amino amide, Crown Ether stationary phases are the industry reference standard. Unlike polysaccharide columns, crown ethers specifically target the ammonium ion (


) through host-guest complexation, making them ideal for Valinamide HCl without requiring free-basing.
Mechanism of Action

The chiral selector (typically chiral 18-crown-6 ether) forms an inclusion complex with the ammonium group of the Valinamide. The stability of this complex differs between the L- and D-enantiomers due to the steric hindrance of the isopropyl side chain against the chiral barrier of the crown ether.

Protocol Specifications
  • Column: Crownpak CR(+) or CR(-) (Daicel) or equivalent (e.g., ChiroSil RCA(+)).

  • Mobile Phase: Aqueous Perchloric Acid (

    
    ), pH 1.0 to 2.0.[1]
    
    • Note: Methanol (up to 15% v/v) can be added to reduce retention time, but pure aqueous acidic mobile phases often yield the highest resolution.

  • Temperature: Lower temperatures (

    
     to 
    
    
    
    ) significantly enhance resolution (
    
    
    ) by stabilizing the ammonium-crown ether complex.
  • Detection: UV at 200–210 nm (Amide absorption).

Performance Data
ParameterValueNotes
Resolution (

)
> 2.5Baseline separation is typical.
Elution Order (CR+) D-Valinamide

L-Valinamide
D-form elutes first (less stable complex).
LOD ~0.5 µg/mLLimited by low UV absorbance of the aliphatic chain.
Robustness HighHighly reproducible; column life is sensitive to pH > 3.

Method B: Marfey's Derivatization (High Sensitivity)

When sensitivity is paramount (e.g., pharmacokinetic studies) or a specific chiral column is unavailable, derivatization with Marfey's Reagent (FDAA) is the superior alternative. This method converts the enantiomers into diastereomers, which can be separated on a standard achiral C18 column.

Mechanism of Action

FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) undergoes a nucleophilic aromatic substitution (


) with the primary amine of Valinamide.[2] This introduces a strong UV chromophore (340 nm) and converts the enantiomeric pair into diastereomers (L-L and L-D) with different physical properties.
Workflow Diagram

MarfeysWorkflow Step1 1. Sample Prep Dissolve Valinamide HCl in H2O Step2 2. Reaction Add FDAA (1% in Acetone) + NaHCO3 (1M) Step1->Step2 Step3 3. Incubation 40°C for 60 mins (Dark) Step2->Step3 Step4 4. Quench Add 1M HCl to stop reaction Step3->Step4 Step5 5. Analysis Inject on C18 HPLC (UV 340 nm) Step4->Step5

Figure 2: Step-by-step workflow for Marfey's reagent derivatization.

Performance Data
ParameterValueNotes
Resolution (

)
> 3.0Excellent separation on standard C18 columns.
LOD < 50 ng/mLHigh sensitivity due to DNP chromophore (

).
Cost Low (per run)Uses standard columns; reagent is inexpensive per sample.
Throughput MediumRequires 1-hour incubation time.

Method C: Polarimetry (Rapid Screening)

While not suitable for determining high ee values (>98%) with precision due to the influence of impurities, polarimetry provides a rapid confirmation of absolute configuration and rough purity.

  • Standard Value: L-Valinamide HCl has a specific rotation

    
     of +25.8°  (c=1, 
    
    
    
    ) [1].
  • Limitation: A racemic mixture will read 0°. Small amounts of highly rotating impurities can significantly skew results.[3] This method should be used only for identity confirmation, not quantitative ee determination in high-stakes synthesis.

Comparative Analysis Summary

The following table contrasts the three methodologies to assist in resource allocation.

FeatureDirect Chiral HPLC (Crownpak)Marfey's Derivatization (C18)1H-NMR (CSA)
Accuracy Excellent (<0.1% error)Excellent (<0.2% error)Moderate (~1-2% error)
Sample Prep Minimal (Dissolve & Inject)Moderate (Reaction required)Minimal (Mix in tube)
Equipment Chiral Column (

$)
Standard C18 Column ($)NMR Spectrometer (

$)
Sensitivity Moderate (UV 200nm)High (UV 340nm / MS)Low (mg scale required)
Throughput High (15-20 min/run)Low (Incubation time)High (5 min/sample)
Best For QC / Process Development Bioanalysis / Trace Impurities Early Stage R&D

Detailed Experimental Protocols

Protocol A: Direct Chiral HPLC
  • Preparation: Dissolve Valinamide HCl in the mobile phase (pH 1.5

    
    ) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm membrane.
    
  • Column Setup: Install Crownpak CR(+) (150 x 4.0 mm, 5 µm). Equilibrate with aqueous

    
     (pH 1.5) at 0.8 mL/min.
    
  • Temperature Control: Set column oven to 10°C . (Lower temperature maximizes peak separation).

  • Injection: Inject 10 µL.

  • Analysis: Monitor at 200 nm. The D-enantiomer will elute first, followed by the L-enantiomer. Calculate ee using area normalization:

    
    
    
Protocol B: Marfey's Derivatization[2][4]
  • Stock Solutions:

    • Sample: 50 mM Valinamide HCl in water.

    • Reagent: 1% (w/v) FDAA in acetone.

    • Buffer: 1 M

      
      .
      
  • Reaction: In a 1.5 mL vial, mix 50 µL Sample + 100 µL Reagent + 20 µL Buffer.

  • Incubation: Heat at 40°C for 1 hour. The solution will turn yellow.

  • Quenching: Cool to room temperature. Add 20 µL of 1 M HCl to neutralize. Dilute with 200 µL of 50% Acetonitrile/Water.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: 10% B to 60% B over 20 minutes.

    • Detection: 340 nm.

References

  • Sigma-Aldrich.[5] Product Specification: L-Valinamide hydrochloride.

  • Daicel Chiral Technologies.[1][6] Instruction Manual for CROWNPAK CR(+) / CR(-).

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and related compounds on crown ether-based chiral stationary phases. Journal of Separation Science, 29(6), 750-761.

Sources

Validation of Analytical Methods for 2-Amino-3-methylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary: The Analytical Paradox

2-Amino-3-methylbutanamide hydrochloride (Valinamide HCl) is a critical intermediate in the synthesis of peptide therapeutics and protease inhibitors (e.g., Bortezomib analogs). Despite its structural simplicity, it presents a "perfect storm" of analytical challenges:

  • Lack of Chromophore: It has negligible UV absorbance above 210 nm, making standard UV-Vis detection unreliable due to solvent noise.

  • High Polarity: As a hydrochloride salt of an amino acid amide, it elutes in the void volume of standard C18 columns.

  • Chiral Criticality: The enantiomeric purity (L- vs. D-isomer) is often a Critical Quality Attribute (CQA), yet standard achiral methods cannot distinguish them.

This guide objectively compares the three primary analytical strategies—HILIC-CAD , Derivatization-UV , and Potentiometric Titration —and provides a validated framework for the most versatile method: HILIC-CAD.

Comparative Analysis of Methodologies

The following table summarizes the performance characteristics of the three dominant analytical approaches.

Table 1: Strategic Comparison of Analytical Methods
FeatureMethod A: HILIC-CAD (Recommended)Method B: Pre-Column Derivatization Method C: Potentiometric Titration
Principle Hydrophilic Interaction LC with Charged Aerosol DetectionReaction with OPA/FDAA followed by RP-HPLC-UV/FLDNon-aqueous acid-base neutralization
Primary Use Assay & Impurity Profiling (Direct)Chiral Purity & Trace AnalysisBulk Assay (Raw Material Release)
Sample Prep Simple DilutionComplex (Heating, pH control)Simple Dissolution
Sensitivity (LOD) Moderate (~0.01%)High (<0.001%)Low (N/A)
Specificity High (Separates impurities)High (Specific to amines)Low (Responds to all basic amines)
Throughput High (10-15 min run)Low (30+ min prep + run)Very High (5 min)
Cost per Sample Medium (Consumables)High (Reagents + Column life)Low

Analytical Decision Framework

Use the following logic flow to select the correct method for your specific development phase.

AnalyticalDecisionTree Start Start: Define Analytical Goal CheckChiral Is Enantiomeric Purity (L vs D) Required? Start->CheckChiral CheckTrace Is Trace Impurity Detection (<0.05%) Required? CheckChiral->CheckTrace No MethodDeriv Method B: Derivatization (Marfey's Reagent + C18) CheckChiral->MethodDeriv Yes CheckAssay Is this for Bulk Assay (>98% purity)? CheckTrace->CheckAssay No CheckTrace->MethodDeriv Yes (High Sensitivity) MethodHILIC Method A: HILIC-CAD (Direct Analysis) CheckAssay->MethodHILIC No (General Profiling) MethodTitr Method C: Titration (Perchloric Acid) CheckAssay->MethodTitr Yes (Quick Release)

Figure 1: Decision tree for selecting the appropriate analytical method based on Critical Quality Attributes (CQAs).

Detailed Protocol: Method A (HILIC-CAD)

This method is the modern standard for Valinamide HCl analysis, avoiding the variability of derivatization while solving the retention problem.

Chromatographic Conditions
  • Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).

    • Rationale: Amide phases retain polar amines via hydrogen bonding and partition mechanisms, preventing void elution.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-12 min: 90% B → 60% B (Linear gradient)

    • 12-15 min: 60% B (Wash)

    • 15.1 min: 90% B (Re-equilibration for 5 mins)

  • Flow Rate: 1.0 mL/min.

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

    • Settings: Power Function 1.0; Evaporation Temp 35°C.

  • Column Temp: 30°C.

Standard & Sample Preparation
  • Diluent: 80:20 Acetonitrile:Water (v/v). Crucial: Matching the diluent to the initial mobile phase prevents peak distortion.

  • Stock Solution: Dissolve 50 mg Valinamide HCl in 50 mL diluent (1.0 mg/mL).

  • System Suitability Solution: Spike Valinamide HCl with 1% L-Valine (hydrolysis impurity).

Validation Framework (ICH Q2(R1))

The following validation data is based on field application of the HILIC-CAD method.

Specificity (Selectivity)

The method must distinguish the active API from synthesis intermediates.

  • Valinamide HCl Retention Time (RT): ~8.5 min.

  • L-Valine (Impurity) RT: ~10.2 min.

  • Resolution (Rs): > 2.0 required.

  • Blank Interference: No peaks >0.1% at the retention time of the main peak.

Linearity & Range

CAD response is naturally non-linear (curvilinear). However, modern CADs allow linearization or use of a quadratic fit.

  • Range: 50% to 150% of target concentration (0.5 mg/mL to 1.5 mg/mL).

  • Regression Model: Quadratic (

    
    ) or Log-Log.
    
  • Acceptance: Coefficient of determination (

    
    ) ≥ 0.99.
    
Accuracy (Recovery)

Performed by spiking placebo or solvent with known amounts of Valinamide HCl.

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
50%99.40.898.0 - 102.0%
100%100.10.598.0 - 102.0%
150%99.80.698.0 - 102.0%
Precision
  • System Precision: 6 injections of Standard. RSD ≤ 2.0%.

  • Method Precision: 6 independent sample preps. RSD ≤ 2.0%.

Alternative Protocol: Method B (Chiral Derivatization)

If you require enantiomeric purity (L-Valinamide vs. D-Valinamide), HILIC is insufficient. You must use Marfey’s Reagent (FDAA) .[1]

Mechanism

FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine group to form a diastereomer.[2] The L-L and D-L pairs have different physical properties and can be separated on a standard C18 column.

DerivatizationWorkflow Step1 Sample + FDAA (Marfey's Reagent) Step2 Heat at 40°C (1 Hour, pH 8) Step1->Step2 Step3 Quench with HCl (Stop Reaction) Step2->Step3 Step4 Inject on C18 Column (UV 340 nm) Step3->Step4

Figure 2: Marfey's Reagent workflow for chiral resolution.

Protocol Highlights
  • Reagent: 1% FDAA in Acetone.

  • Reaction: Mix 50 µL Sample + 100 µL FDAA + 20 µL 1M NaHCO3. Incubate.

  • Detection: UV at 340 nm (The dinitrophenyl group provides strong absorbance).

  • Separation: The D-Valinamide-L-FDAA complex elutes after the L-Valinamide-L-FDAA complex due to higher hydrophobicity.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link

  • Thermo Fisher Scientific. FDAA (Marfey's Reagent) Product Information.Link

  • PubChem. 2-Amino-3-methylbutanamide hydrochloride (Compound Summary). National Library of Medicine. Link

Sources

Efficacy Comparison of Different L-Valinamide Hydrochloride Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Valinamide Hydrochloride (HCl) is a critical chiral building block, predominantly used as an intermediate in the synthesis of cardiovascular drugs (e.g., Valsartan) and as a ligand in asymmetric catalysis. Its structural rigidity, derived from the isopropyl side chain, makes it valuable but also introduces steric hindrance that complicates nucleophilic attack during synthesis.

This guide evaluates three distinct synthesis routes based on yield efficiency, optical purity (enantiomeric excess), and scalability .

  • Route A (Thionyl Chloride/Methanol): The industrial standard for cost-efficiency.

  • Route B (Mixed Anhydride/Boc-Protection): The benchmark for optical purity and laboratory scale-up.

  • Route C (Enzymatic/Direct Aminolysis): The emerging "Green Chemistry" alternative.

Route Analysis & Mechanistic Comparison

Route A: The Industrial Standard (Thionyl Chloride Mediated)

This route utilizes a "one-pot" variation where L-valine is esterified using thionyl chloride in methanol, followed by ammonolysis.

  • Mechanism: Thionyl chloride (

    
    ) reacts with methanol to generate anhydrous 
    
    
    
    and dimethyl sulfite, activating the carboxylic acid. The steric bulk of the isopropyl group in valine slows down the subsequent nucleophilic attack by ammonia, often requiring pressurized conditions or prolonged reaction times.
  • Critical Control Point: Temperature control during

    
     addition is vital (-10°C) to prevent uncontrolled exotherms and potential racemization via acid-catalyzed enolization.
    
Route B: The Precision Route (Mixed Anhydride Method)

Designed for high-value applications requiring


 optical purity. This method protects the amine (Boc/Cbz) to prevent self-coupling and activates the carboxyl group as a mixed anhydride.
  • Mechanism: The N-protected valine reacts with isobutyl chloroformate (IBCF) to form a highly reactive mixed anhydride intermediate. Ammonia attacks the carbonyl carbon preferentially, releasing

    
     and isobutanol.
    
  • Critical Control Point: The activation step must occur at -15°C . Higher temperatures promote the formation of the azlactone intermediate, which is the primary pathway for racemization.

Route C: Green Catalytic Aminolysis

A direct conversion of L-valine methyl ester to amide using biocatalysts (Lipases) or flow-chemistry intensification.

  • Mechanism: Lipase B from Candida antarctica (CAL-B) catalyzes the ammonolysis of the ester bond under mild conditions. The enzyme's chiral pocket ensures that even if the starting material partially racemizes, the product remains highly enantiopure (Kinetic Resolution).

Comparative Efficacy Data

MetricRoute A: Thionyl Chloride Route B: Mixed Anhydride (Boc) Route C: Enzymatic/Green
Overall Yield 85 - 92%75 - 82%60 - 70%
Optical Purity (% ee) 98.0 - 99.0%> 99.8%> 99.9%
Atom Economy HighLow (Protecting group waste)High
Cost Efficiency Excellent (Cheap reagents)Moderate (Boc/IBCF cost)Low (Enzyme cost)
Scalability High (Ton-scale proven)Moderate (Exotherm management)Low to Moderate
Key Impurity D-Valinamide (Racemate)Ureas (from side reactions)Hydrolyzed acid

Visualization of Reaction Pathways[1]

The following diagram illustrates the chemical pathways, highlighting the critical intermediate states and potential failure points (red nodes).

ValinamideSynthesis cluster_RouteA Route A: Thionyl Chloride Method cluster_RouteB Route B: Mixed Anhydride Method Valine L-Valine SOCl2 SOCl2 / MeOH (-10°C) Valine->SOCl2 ValOMe L-Valine Methyl Ester HCl SOCl2->ValOMe Ammonia NH3 (gas/MeOH) ValOMe->Ammonia Racemization Racemization (Acid/Base Cat.) ValOMe->Racemization High T ValAmideA L-Valinamide HCl Ammonia->ValAmideA BocVal N-Boc-L-Valine IBCF Isobutyl Chloroformate NMM / -15°C BocVal->IBCF MixedAnh Mixed Anhydride Intermediate IBCF->MixedAnh Azlactone Azlactone (Racemic) MixedAnh->Azlactone T > 0°C NH3_B NH3 MixedAnh->NH3_B BocAmide N-Boc-Valinamide NH3_B->BocAmide Deprotect HCl / Dioxane BocAmide->Deprotect ValAmideB L-Valinamide HCl Deprotect->ValAmideB

Caption: Comparative reaction pathways showing critical intermediates (Green) and racemization risks (Red) for Thionyl Chloride and Mixed Anhydride routes.

Detailed Experimental Protocols

Protocol A: Industrial Scale-Up (Thionyl Chloride Method)

Best for: Large batches where cost is paramount.

  • Esterification:

    • Charge a glass-lined reactor with anhydrous Methanol (20 vol).

    • Cool to -10°C .

    • Add Thionyl Chloride (1.2 eq) dropwise over 2 hours. Caution: Highly Exothermic.

    • Add L-Valine (1.0 eq) in portions.

    • Warm to room temperature (RT) and then reflux (65°C) for 6–8 hours.

    • Monitor by TLC/HPLC until L-Valine < 0.5%.

    • Concentrate under vacuum to obtain L-Valine Methyl Ester HCl as a white solid.[1]

  • Ammonolysis:

    • Dissolve the ester residue in Methanol (5 vol).

    • Cool to 0°C.[2]

    • Purge with anhydrous Ammonia gas until saturation (approx. 5-6 eq).

    • Seal the reactor and stir at 25–30°C for 24 hours. Note: Valine reacts slower than Alanine due to steric hindrance.

    • Concentrate to dryness. Recrystallize from Isopropanol/Methanol to remove ammonium chloride by-products.

Protocol B: High-Fidelity Synthesis (Mixed Anhydride Method)

Best for: Reference standards or strict enantiomeric requirements.

  • Activation:

    • Dissolve N-Boc-L-Valine (1.0 eq) in anhydrous THF (10 vol) under Nitrogen.

    • Add N-Methylmorpholine (NMM, 1.05 eq).

    • Cool strictly to -15°C .

    • Add Isobutyl Chloroformate (IBCF, 1.05 eq) dropwise. Stir for 15 min. Formation of white NMM-HCl precipitate confirms reaction.

  • Amidation:

    • Add 0.5M Ammonia in Dioxane (1.5 eq) or bubble NH3 gas slowly, maintaining temperature below -10°C.

    • Stir for 1 hour at -10°C, then warm to RT.

    • Quench with water, extract with Ethyl Acetate. Wash with 5% Citric Acid (removes unreacted amine) and 5% NaHCO3.

  • Deprotection:

    • Dissolve Boc-Valinamide in 4M HCl/Dioxane. Stir for 2 hours.

    • Precipitate with Diethyl Ether. Filter and dry under vacuum.[1]

Scientific Commentary & Troubleshooting

The Racemization Trap: The most common failure mode in Route B is the formation of the 5(4H)-oxazolone (azlactone) intermediate. This occurs if the mixed anhydride is allowed to warm above 0°C before the amine attack. The azlactone is prone to base-catalyzed racemization.

  • Mitigation: Ensure the internal temperature never exceeds -10°C during the activation phase. Use N-methylmorpholine (NMM) instead of Triethylamine (TEA), as NMM is less likely to promote proton abstraction from the alpha-carbon.

Solubility Challenges in Route A: L-Valine Methyl Ester HCl is hygroscopic and can be sticky.

  • Insight: Thorough drying of the ester intermediate is crucial. Any residual water will hydrolyze the ester back to the acid during the ammonolysis step, reducing yield and contaminating the final product with ammonium valinate.

References

  • Patent CN101898973A . Preparation method of L-valine methyl ester hydrochloride. (2010). Link

  • Organic Syntheses . Preparation of Amides via Copper-Mediated Oxidative Coupling. (Note: Referenced for general oxidative amidation context). Link

  • BenchChem . Scale-Up Synthesis of Amides via the Mixed Anhydride Method Using Isobutyl Chloroformate. Link

  • RSC Advances . One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2012). Link

  • Journal of Chemical and Pharmaceutical Research . Synthesis and characterization of several valinamide derivatives. (2010). Link

Sources

Comprehensive Spectral & Performance Guide: 2-Amino-3-methylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: L-Valinamide Hydrochloride CAS Number: 3014-80-0 (L-isomer) Molecular Formula: C₅H₁₃ClN₂O (Salt), C₅H₁₂N₂O (Free Base) Molecular Weight: 152.62 g/mol [1][2][3]

Executive Summary & Application Context

2-Amino-3-methylbutanamide hydrochloride (L-Valinamide HCl) is the stable hydrochloride salt of the amide derivative of L-valine.[3] Unlike its methyl ester counterparts, the amide functionality renders this compound highly stable against hydrolysis, making it a critical C-terminal residue in the synthesis of peptide-based protease inhibitors and pharmaceutical intermediates (e.g., in the synthesis of specific antiviral or antihypertensive agents).[3]

This guide provides a definitive spectral characterization and compares its physicochemical performance against its closest structural analog, L-Valine Methyl Ester Hydrochloride, to assist formulation scientists in selecting the appropriate intermediate.[3]

Spectral Characterization Standards

The following data represents the gold-standard spectral fingerprint for high-purity (>98%) L-Valinamide HCl.

A. Proton NMR Spectroscopy (¹H NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Frequency: 400 MHz Rationale: DMSO-d₆ is preferred over D₂O because it prevents the rapid exchange of labile amide and ammonium protons, allowing for full structural verification.[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
8.20 - 8.40 Broad Singlet3H–NH₃⁺N-terminal ammonium protons (Deshielded by positive charge).
7.85 Broad Singlet1H–CONH(a)Amide proton (trans to carbonyl).[3]
7.45 Broad Singlet1H–CONH(b)Amide proton (cis to carbonyl).[3]
3.55 - 3.65 Doublet (or m)1Hα-CHAlpha-proton, adjacent to electron-withdrawing amide/ammonium.
2.05 - 2.15 Multiplet1Hβ-CHBeta-proton (Isopropyl methine).[3]
0.90 - 0.98 Doublet (J≈7Hz)6H–(CH₃)₂Gamma-methyl protons (Isopropyl group).[3]
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)[3]

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3350 - 3150 N–H StretchBroad band indicating presence of Ammonium (NH₃⁺) and Amide (NH₂).
1680 - 1660 C=O Stretch (Amide I)Primary characteristic of the amide bond; distinct from ester C=O (~1740 cm⁻¹).[3]
1620 - 1590 N–H Bend (Amide II)Confirms primary amide structure.[3]
2960 - 2870 C–H Stretch (Aliphatic)Valine isopropyl group signature.[3]
C. Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (ESI+)[3]

  • Observed Ion [M+H]⁺: m/z 117.1[3]

  • Interpretation: The mass spectrum detects the protonated free base (MW 116.16 + 1.007).[3] The chloride counter-ion (35.45 Da) is typically not observed in positive mode but ensures the salt form's stability.

Comparative Performance Analysis

Objective comparison between L-Valinamide HCl and its common alternative, L-Valine Methyl Ester HCl.[3]

Comparison: Amide Salt vs. Ester Salt

Scenario: Selection of a C-terminal valine derivative for peptide synthesis.

FeatureL-Valinamide HCl (CAS 3014-80-0)L-Valine Methyl Ester HCl (CAS 6306-52-1)Implications for Development
Thermal Stability (MP) High (266-270 °C) Moderate (171-173 °C)Valinamide HCl has a higher lattice energy, offering superior shelf-life stability.
Hydrolytic Stability Excellent Poor (Prone to hydrolysis)Methyl esters degrade to free acid in moisture; Amides remain stable in aqueous buffers.[3]
Reaction Selectivity High ModerateEsters can undergo unwanted transesterification or hydrolysis during coupling.[3]
Solubility (Water) HighHighBoth are water-soluble, but the Amide is more stable in solution.[3]
Hygroscopicity Low to ModerateModerate to HighValinamide HCl is easier to handle in non-climate-controlled environments.[3]

Expert Insight: Use L-Valinamide HCl when the valine residue is the final C-terminus of the target molecule.[3] Use L-Valine Methyl Ester HCl only if you intend to further extend the C-terminus (via saponification and subsequent coupling), as converting the stable amide back to an acid is chemically harsh and inefficient.[3]

Experimental Protocols

Protocol A: Purity Assessment by HPLC

A self-validating method to ensure the absence of free Valine or Valine-Dipeptide impurities.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 0-5 min (100% A); 5-20 min (Linear to 50% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond absorption).[3]

  • Sample Prep: Dissolve 10 mg L-Valinamide HCl in 10 mL Mobile Phase A.

  • Acceptance Criteria: Main peak purity >98.0%; Single peak at retention time ~3.5-4.5 min (varies by column).

Protocol B: Rapid Identity Confirmation (Chemical)

A quick benchtop test to distinguish the Amide from the Ester.

  • Dissolve 50 mg of substance in 1 mL water.[3]

  • Add 2 drops of 10% NaOH.

  • Observation:

    • Valinamide HCl: No immediate odor change; solution remains clear.[3]

    • Valine Methyl Ester HCl: Immediate hydrolysis releases Methanol (faint odor) and may eventually precipitate Valine free base depending on concentration.[3]

    • Note: Strong heating of the Amide with NaOH will eventually release Ammonia (litmus test), confirming the amide nitrogen.[3]

Visualizing the Analytical Workflow

The following diagram illustrates the critical path for quality control and the chemical relationship between Valine derivatives.

G raw Raw L-Valine ester L-Valine Methyl Ester (Intermediate) raw->ester Esterification (MeOH/HCl) amide L-Valinamide HCl (Target Product) ester->amide Ammonolysis (NH3/MeOH) qc_start QC Analysis amide->qc_start Sample Prep nmr 1H NMR (DMSO-d6) Confirm Structure qc_start->nmr hplc HPLC (C18) Confirm Purity >98% qc_start->hplc release Release for Synthesis nmr->release Pass hplc->release Pass

Figure 1: Synthesis pathway and Quality Control workflow for L-Valinamide HCl.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13689584, 2-Amino-3-methylbutanamide hydrochloride.[3] Retrieved January 30, 2026, from [Link][3]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Amino-3-methylbutanamide Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Amino-3-methylbutanamide hydrochloride, ensuring the protection of both laboratory personnel and the environment.

Understanding the Compound and Associated Hazards

2-Amino-3-methylbutanamide hydrochloride, a derivative of the amino acid valine, is a water-soluble solid. As a hydrochloride salt of an amine, its aqueous solution is acidic and can be corrosive. While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to other amino acid derivatives, which may cause skin and eye irritation.[1] The primary concern for disposal is its acidic nature and the potential environmental impact if released without treatment.

The Hierarchy of Waste Management: A Guiding Principle

Before proceeding with disposal, it is essential to adhere to the principles of the hierarchy of waste management. This framework, advocated by environmental protection agencies, prioritizes waste prevention and minimization. When disposal is necessary, it should be done in a manner that minimizes harm. For 2-Amino-3-methylbutanamide hydrochloride, in-laboratory neutralization is a viable option to render the waste less hazardous before final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Amino-3-methylbutanamide hydrochloride for any purpose, including disposal, the following personal protective equipment is mandatory:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes of the acidic solution during handling and neutralization.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact with the compound, which may cause irritation.
Body Protection A standard laboratory coat.Protects clothing and skin from accidental spills.

Disposal Protocol: Neutralization of 2-Amino-3-methylbutanamide Hydrochloride

The primary method for the safe disposal of 2-Amino-3-methylbutanamide hydrochloride in a laboratory setting is through neutralization of its acidic hydrochloride component. This process converts the acidic salt into the free amine and a neutral salt, typically sodium chloride.

Principle of Neutralization

The hydrochloride salt of an amine is an acidic compound. By reacting it with a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the hydrochloric acid component is neutralized.[2][3] The reaction with sodium bicarbonate is as follows:

C₅H₁₂N₂O·HCl + NaHCO₃ → C₅H₁₂N₂O + NaCl + H₂O + CO₂

This reaction yields the free amine (2-amino-3-methylbutanamide), sodium chloride, water, and carbon dioxide gas. The resulting solution will have a pH closer to neutral, making it less hazardous.

Materials Required
  • 2-Amino-3-methylbutanamide hydrochloride waste

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • pH indicator strips or a calibrated pH meter

  • A suitably sized beaker or flask

  • A stir plate and stir bar

  • A chemical fume hood

Step-by-Step Neutralization Procedure

This procedure should be performed in a chemical fume hood to ensure adequate ventilation, especially due to the evolution of carbon dioxide gas.

  • Preparation:

    • Quantify the amount of 2-Amino-3-methylbutanamide hydrochloride waste to be neutralized.

    • Calculate the molar amount of the compound. The molecular weight of 2-Amino-3-methylbutanamide hydrochloride is 152.62 g/mol .

    • Based on the 1:1 stoichiometry of the reaction, calculate the required mass of sodium bicarbonate.[4][5][6] It is advisable to use a slight excess (e.g., 1.1 equivalents) of sodium bicarbonate to ensure complete neutralization.

  • Dissolution:

    • In a beaker, dissolve the 2-Amino-3-methylbutanamide hydrochloride waste in a moderate amount of deionized water. The concentration is not critical, but a solution of around 5-10% is a reasonable starting point.

  • Neutralization:

    • Place the beaker on a stir plate and begin gentle stirring.

    • Slowly and portion-wise, add the calculated amount of sodium bicarbonate to the solution. Be cautious as the reaction will produce carbon dioxide gas, leading to effervescence. Adding the base too quickly can cause the solution to foam over.

    • Continue stirring the solution until all the sodium bicarbonate has been added and the effervescence has ceased.

  • Verification of Neutrality:

    • Once the reaction appears complete, use a pH indicator strip or a calibrated pH meter to check the pH of the solution. The target pH should be between 6.0 and 8.0.

    • If the pH is still acidic, add small amounts of sodium bicarbonate until the desired pH is reached.

  • Final Disposal:

    • The neutralized solution now contains 2-amino-3-methylbutanamide, sodium chloride, and water. While the primary corrosive hazard has been removed, the ecological impact of the free amine should be considered. For small quantities, and in accordance with local regulations, this neutralized solution may be suitable for drain disposal with copious amounts of water.

    • Crucially, always consult your institution's specific guidelines and local regulations for the disposal of chemical waste. Some jurisdictions may still require the collection of the neutralized solution as chemical waste.

Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal of laboratory waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).

  • RCRA: This act governs the management of hazardous waste. While in-laboratory neutralization of corrosive waste is permissible under certain conditions without a specific permit, it must be part of a documented waste management plan.[7][8][9]

  • OSHA: The Laboratory Standard (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of chemicals.[10][11][12] This guide should be incorporated into your laboratory's CHP.

It is illegal to intentionally dilute hazardous waste to circumvent regulations. The neutralization procedure described here is a recognized treatment method to reduce the hazardous characteristics of the waste.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 2-Amino-3-methylbutanamide hydrochloride, the following workflow diagram is provided.

DisposalWorkflow start Start: 2-Amino-3-methylbutanamide hydrochloride Waste assess_quantity Assess Quantity of Waste start->assess_quantity ppe Don Appropriate PPE: - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat assess_quantity->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve in Deionized Water fume_hood->dissolve calculate_base Calculate Stoichiometric Amount of Sodium Bicarbonate dissolve->calculate_base add_base Slowly Add Sodium Bicarbonate calculate_base->add_base check_ph Check pH of the Solution add_base->check_ph ph_neutral Is pH between 6.0 and 8.0? check_ph->ph_neutral add_more_base Add More Sodium Bicarbonate ph_neutral->add_more_base No final_disposal Consult Local Regulations for Final Disposal ph_neutral->final_disposal Yes add_more_base->check_ph drain_disposal Drain Disposal with Copious Water (if permitted) final_disposal->drain_disposal waste_collection Collect as Hazardous Waste (if required) final_disposal->waste_collection end End drain_disposal->end waste_collection->end

Caption: Decision workflow for the neutralization and disposal of 2-Amino-3-methylbutanamide hydrochloride.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 2-Amino-3-methylbutanamide hydrochloride is a straightforward process when conducted with a clear understanding of the chemical principles and regulatory requirements. By following the neutralization protocol outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. Always prioritize safety and consult your institution's specific guidelines to ensure full compliance.

References

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Navigating the Safe Handling of 2-Amino-3-methylbutanamide Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that in the fast-paced environment of drug discovery and development, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Amino-3-methylbutanamide hydrochloride. Our goal is to empower you with the knowledge to work safely, ensuring both personal well-being and the integrity of your research. This document moves beyond a simple checklist, offering a framework for building a culture of safety and confidence in your laboratory.

Understanding the Hazard Profile

2-Amino-3-methylbutanamide hydrochloride is an organic compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[1][2]:

  • H302: Harmful if swallowed: Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation.

  • H319: Causes serious eye irritation: Contact with the eyes can result in significant irritation and potential damage.

  • H335: May cause respiratory irritation: Inhalation of dust or powder can irritate the respiratory tract, leading to coughing and discomfort.

Understanding these hazards is the foundational step in implementing effective safety protocols. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, our safety strategy must focus on creating robust barriers to these pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-Amino-3-methylbutanamide hydrochloride. The following table summarizes the recommended PPE, with detailed explanations below.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl rubber glovesProvides a chemical-resistant barrier to prevent skin contact. Butyl gloves offer excellent resistance to a wide range of chemicals, including amine derivatives[3][4]. Nitrile gloves are a good alternative, offering a balance of chemical resistance and dexterity[5][6].
Eye Protection Chemical safety goggles with side shields or a full-face shieldProtects against splashes and airborne particles, preventing serious eye irritation[7]. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection NIOSH-approved N95 (or higher) particulate respiratorNecessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles that can cause respiratory irritation[8].
Protective Clothing Laboratory coat, closed-toe shoesPrevents incidental skin contact and contamination of personal clothing.

Expert Insight: The choice of glove material is critical. While latex gloves are common in laboratories, they may not offer sufficient protection against all chemicals and can cause allergic reactions in some individuals[3]. Nitrile and butyl rubber are superior choices for handling amine hydrochlorides due to their enhanced chemical resistance. Always inspect gloves for any signs of degradation or punctures before use[9].

Donning and Doffing PPE: A Procedural Approach

The effectiveness of PPE is as much about the procedure as the equipment itself. The following workflow minimizes the risk of contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.

Engineering Controls

The primary engineering control for handling powdered 2-Amino-3-methylbutanamide hydrochloride is a certified chemical fume hood. All weighing and transfer operations should be conducted within the fume hood to capture any airborne particles at the source.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Don PPE: Follow the donning procedure outlined in the diagram above.

  • Weighing and Transfer: Conduct all manipulations of the solid material within the fume hood. Use a spatula for transfers and weigh the compound on a tared weigh boat.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, securely cap the container. Clean any spills immediately according to the emergency plan.

  • Doff PPE: Follow the doffing procedure, being careful to avoid contaminating your skin or clothing.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves[9].

Storage Requirements

Proper storage is essential for maintaining the stability of the compound and preventing accidental release.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[7].

  • Incompatibilities: Store away from strong oxidizing agents and incompatible substances. Amine hydrochlorides should be stored separately from bases[10].

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (93169-29-0), and all relevant GHS hazard pictograms and statements[1][11].

Emergency and Disposal Plan

A well-defined emergency and disposal plan is a critical component of laboratory safety.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[12]. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[10].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response

For a minor spill within a chemical fume hood:

  • Alert colleagues in the immediate area.

  • Wear appropriate PPE , including a respirator.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate the spill area with a suitable cleaning agent.

  • Dispose of all contaminated materials as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan

All waste containing 2-Amino-3-methylbutanamide hydrochloride, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect waste in a clearly labeled, leak-proof container. Do not mix with incompatible waste streams[13].

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations[14][15]. Never dispose of this chemical down the drain[16].

The following diagram illustrates the decision-making process for waste disposal.

Waste_Disposal_Plan Start Waste Generated Is_Contaminated Is the material contaminated with 2-Amino-3-methylbutanamide hydrochloride? Start->Is_Contaminated Hazardous_Waste Dispose as Hazardous Chemical Waste Is_Contaminated->Hazardous_Waste Yes Non_Hazardous_Waste Dispose as Non-Hazardous Waste Is_Contaminated->Non_Hazardous_Waste No Collect Collect in a labeled, sealed container Hazardous_Waste->Collect Contact_EHS Contact EHS for disposal Collect->Contact_EHS

Caption: Waste Disposal Decision Workflow.

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely advance your research and development goals.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

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  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • 3M Respirator Selection Guide. (n.d.). Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Dallas. Retrieved from [Link]

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  • Respiratory Protection Selection Guide. (n.d.). Gentex Corporation. Retrieved from [Link]

  • Handling of Concentrated Acids. (2015, June 11). YouTube. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.